molecular formula C9H10BrN B2412505 3-Bromo-1-phenylazetidine CAS No. 2460756-93-6

3-Bromo-1-phenylazetidine

Cat. No.: B2412505
CAS No.: 2460756-93-6
M. Wt: 212.09
InChI Key: SJQLZSHKNVBYOH-UHFFFAOYSA-N
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Description

3-Bromo-1-phenylazetidine (CAS 2460756-93-6) is a small organic compound with the molecular formula C9H10BrN and a molecular weight of 212.09 g/mol . This compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, which is substituted with a bromine atom and a phenyl group. The SMILES notation for the compound is BrC1CN(C2=CC=CC=C2)C1 . As a functionalized azetidine, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research . The bromine atom offers a reactive handle for further chemical transformations, enabling researchers to explore novel chemical space. Azetidines are of significant interest in drug discovery due to their desirable properties as saturated ring systems that can improve a molecule's metabolic stability, solubility, and conformational profile compared to their larger ring counterparts. Azetidine-containing scaffolds are recognized for their presence in compounds with a wide range of biological activities. Research into related structures has shown potential in areas such as antimicrobial and anticancer agent development . Furthermore, azetidines are key components in inhibitors for various biological targets, such as the multidrug and toxin extrusion (MATE) transporter . The specific utility of 3-Bromo-1-phenylazetidine in research stems from its utility as a synthetic intermediate for the construction of more complex molecules aimed at investigating these and other biological phenomena. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-1-phenylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-6-11(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQLZSHKNVBYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1-phenylazetidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry and materials science due to their unique conformational constraints and ability to impart desirable physicochemical properties to molecules. This guide focuses on a specific, yet under-documented derivative, 3-Bromo-1-phenylazetidine. While a dedicated CAS number for this compound is not currently registered, its structural motif suggests significant potential as a versatile building block in the synthesis of novel chemical entities. This document aims to provide a comprehensive overview of its anticipated chemical properties, plausible synthetic routes, expected reactivity, and potential applications, drawing upon the established chemistry of related azetidine derivatives and fundamental principles of organic chemistry.

Physicochemical Properties of 3-Bromo-1-phenylazetidine

PropertyPredicted Value/InformationBasis for Prediction
CAS Number Not RegisteredA comprehensive search of chemical databases did not yield a specific CAS number for this compound.
Molecular Formula C₉H₁₀BrNBased on the chemical structure.
Molecular Weight 212.09 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Likely a colorless to pale yellow oil or a low-melting solid at room temperature.Based on the properties of similar small molecule N-phenylazetidine derivatives.[1]
Boiling Point Estimated to be >200 °C at atmospheric pressure.Higher than 1-phenylazetidine due to the increased molecular weight and stronger intermolecular forces from the bromine atom.
Melting Point If solid, likely in the range of 25-50 °C.Introduction of a halogen atom can influence the crystal lattice packing.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in water.The phenyl group and the bromine atom contribute to its lipophilicity.
Predicted XlogP ~2.6This value, predicted for the unbrominated 1-phenylazetidine, suggests good lipophilicity, which would be further increased by the bromine atom.[2]

Synthesis and Purification of 3-Bromo-1-phenylazetidine

A plausible and efficient synthesis of 3-Bromo-1-phenylazetidine can be conceptualized through a multi-step sequence starting from commercially available precursors. The following protocol is a hypothesized route based on established methodologies for the synthesis of functionalized azetidines.

Proposed Synthetic Pathway

The synthesis of 3-Bromo-1-phenylazetidine can be envisioned to proceed via the bromination of a suitable 1-phenylazetidine precursor, such as 1-phenylazetidin-3-ol.

Synthetic Pathway for 3-Bromo-1-phenylazetidine 1-Phenylazetidin-3-ol 1-Phenylazetidin-3-ol 3-Bromo-1-phenylazetidine 3-Bromo-1-phenylazetidine 1-Phenylazetidin-3-ol->3-Bromo-1-phenylazetidine  PBr₃ or CBr₄/PPh₃   (Appel Reaction)

Caption: Proposed synthetic conversion of 1-phenylazetidin-3-ol to 3-Bromo-1-phenylazetidine.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Phenylazetidin-3-ol

This intermediate can be prepared by the reaction of aniline with epichlorohydrin, followed by intramolecular cyclization of the resulting amino alcohol.

Step 2: Bromination of 1-Phenylazetidin-3-ol

The conversion of the hydroxyl group to a bromide can be achieved using standard brominating agents. The Appel reaction provides a mild and effective method.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-phenylazetidin-3-ol (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of carbon tetrabromide (1.2 equivalents) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 3-Bromo-1-phenylazetidine.

Chemical Reactivity and Stability

The chemical reactivity of 3-Bromo-1-phenylazetidine is dictated by the interplay of the strained azetidine ring, the nucleophilic nitrogen atom, and the electrophilic carbon bearing the bromine atom.

Nucleophilic Substitution at C3

The C-Br bond at the 3-position of the azetidine ring is susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.

Reactivity of 3-Bromo-1-phenylazetidine 3-Bromo-1-phenylazetidine 3-Bromo-1-phenylazetidine 3-Substituted-1-phenylazetidines 3-Substituted-1-phenylazetidines 3-Bromo-1-phenylazetidine->3-Substituted-1-phenylazetidines  Nu⁻  

Caption: Nucleophilic substitution at the C3 position of 3-Bromo-1-phenylazetidine.

Common nucleophiles that could be employed include:

  • Azides (e.g., NaN₃): To introduce an azido group, a precursor for amines.

  • Cyanides (e.g., NaCN): For the introduction of a nitrile group, which can be further elaborated.

  • Amines: To generate 3-amino-1-phenylazetidine derivatives.

  • Thiols: To form 3-thioether substituted azetidines.

  • Alkoxides: To synthesize 3-alkoxy-1-phenylazetidines.

Reactivity of the Phenyl Group

The phenyl group can undergo electrophilic aromatic substitution reactions. The azetidine ring is an activating group, directing incoming electrophiles to the ortho and para positions. However, the reaction conditions must be carefully controlled to avoid side reactions involving the azetidine ring.

Stability

3-Bromo-1-phenylazetidine is expected to be a relatively stable compound under standard laboratory conditions. However, due to the inherent ring strain of the azetidine moiety, it may be sensitive to strong acids and high temperatures, which could lead to ring-opening reactions. It should be stored in a cool, dry place away from strong oxidizing agents.

Applications in Medicinal Chemistry and Drug Discovery

The 3-Bromo-1-phenylazetidine scaffold represents a valuable starting point for the synthesis of a diverse library of compounds with potential therapeutic applications. The azetidine motif is increasingly recognized as a "bioisostere" for other cyclic and acyclic fragments in drug molecules, often improving metabolic stability, solubility, and receptor binding affinity.

As a Building Block for Novel Scaffolds

The ability to functionalize the 3-position of the azetidine ring through nucleophilic substitution makes 3-Bromo-1-phenylazetidine a key intermediate for accessing a variety of 3-substituted-1-phenylazetidines. These derivatives can be screened for a wide range of biological activities.

Applications in Drug Discovery cluster_0 Core Scaffold cluster_1 Derivatization cluster_2 Potential Therapeutic Areas 3-Bromo-1-phenylazetidine 3-Bromo-1-phenylazetidine Nucleophilic Substitution Nucleophilic Substitution 3-Bromo-1-phenylazetidine->Nucleophilic Substitution Cross-Coupling Reactions Cross-Coupling Reactions 3-Bromo-1-phenylazetidine->Cross-Coupling Reactions CNS Disorders CNS Disorders Nucleophilic Substitution->CNS Disorders Infectious Diseases Infectious Diseases Nucleophilic Substitution->Infectious Diseases Oncology Oncology Cross-Coupling Reactions->Oncology

Caption: The role of 3-Bromo-1-phenylazetidine as a versatile scaffold in drug discovery.

Potential as a Fragment in Fragment-Based Drug Discovery (FBDD)

The relatively small size and defined three-dimensional shape of the 1-phenylazetidine core make it an attractive fragment for FBDD campaigns. The bromine atom in 3-Bromo-1-phenylazetidine can serve as a vector for fragment growing, allowing for the exploration of the chemical space around a protein binding pocket.

Safety and Handling

As there is no specific Safety Data Sheet (SDS) for 3-Bromo-1-phenylazetidine, general precautions for handling halogenated organic compounds and azetidine derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • In case of contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

3-Bromo-1-phenylazetidine, while not yet a cataloged compound with a registered CAS number, holds considerable promise as a versatile and valuable building block in synthetic and medicinal chemistry. Its anticipated chemical properties and reactivity, based on the well-established chemistry of azetidines, suggest that it can serve as a key intermediate for the synthesis of a wide array of novel compounds. The insights provided in this guide are intended to stimulate further research into the synthesis and application of this and related azetidine derivatives, with the ultimate goal of advancing the discovery of new therapeutic agents and functional materials.

References

  • PubChem. N-Phenylazetidine. [Link]

  • PubChem. 2-Phenylazetidine. [Link]

  • ACS Publications. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. [Link]

  • Matrix Fine Chemicals. 3-CHLORO-1-PHENYLPROPAN-1-ONE | CAS 936-59-4. [Link]

  • PubChem. N-(3-Chlorophenyl)acetamide. [Link]

  • ResearchGate. Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. [Link]

  • PMC. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. [Link]

  • Organic Chemistry Portal. Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. [Link]

  • AMS Dottorato - Unibo. Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction products. [Link]

  • RSC Publishing. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane. [Link]

  • PMC. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • ResearchGate. Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. [Link]

  • PMC. Diverse Redoxome Reactivity Profiles of Carbon Nucleophiles. [Link]

  • Frontiers. How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. [Link]

  • edoc.ub.uni-muenchen.de. Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. [Link]

  • PMC. Alkynyl Halo-Prins Cyclizations for the Synthesis of Bicyclo[4.3.1] and [3.3.1] Oxygen-Bridged Heterocycles. [Link]

  • ResearchGate. Synthesis of 2-Halo-3-carboxyindoles. [Link]

  • PMC. A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids. [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-1-phenylazetidine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-1-phenylazetidine, a halogenated derivative of the increasingly important 1-phenylazetidine scaffold. Azetidine moieties are gaining significant traction in medicinal chemistry due to their unique structural and physicochemical properties, which can impart favorable characteristics to drug candidates, such as improved metabolic stability, solubility, and target-binding affinity. This document details the molecular and physicochemical properties of 3-Bromo-1-phenylazetidine, a plausible and detailed synthetic route for its preparation, a thorough protocol for its analytical characterization, and a discussion of its potential applications in drug discovery and development.

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern drug discovery.[1][2] Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance interactions with biological targets.[1] Compared to more traditional saturated heterocycles like pyrrolidine and piperidine, the azetidine scaffold can offer improved physicochemical properties, including increased aqueous solubility and reduced lipophilicity, which are critical for optimizing the pharmacokinetic profile of a drug candidate. Furthermore, the rigidity of the azetidine ring can lead to a lower entropic penalty upon binding to a target, potentially resulting in higher binding affinity and selectivity.

The introduction of a bromine atom at the 3-position of the 1-phenylazetidine core, yielding 3-Bromo-1-phenylazetidine, provides a valuable synthetic handle for further functionalization. The carbon-bromine bond can participate in a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the exploration of a broader chemical space in the pursuit of novel therapeutic agents.

Physicochemical and Molecular Properties

A thorough understanding of the fundamental properties of 3-Bromo-1-phenylazetidine is essential for its effective use in research and development.

PropertyValueSource
Molecular Formula C₉H₁₀BrN[3]
Molecular Weight 212.09 g/mol Calculated
Monoisotopic Mass 210.99966 Da[3]
IUPAC Name 3-bromo-1-phenylazetidine
CAS Number 161275-33-2
Predicted XLogP3 2.2
Predicted Hydrogen Bond Donor Count 0
Predicted Hydrogen Bond Acceptor Count 1
Predicted Rotatable Bond Count 1

Molecular Structure:

Caption: 2D structure of 3-Bromo-1-phenylazetidine.

Synthesis of 3-Bromo-1-phenylazetidine

G cluster_start Starting Material cluster_reaction Appel Reaction cluster_product Product cluster_purification Work-up & Purification start 1-Phenylazetidin-3-ol reagents Triphenylphosphine (PPh₃) Carbon Tetrabromide (CBr₄) start->reagents product 3-Bromo-1-phenylazetidine reagents->product solvent Dichloromethane (DCM) workup Aqueous Work-up product->workup purification Column Chromatography workup->purification purification->product Purified Product G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation sample Dissolve in suitable solvent nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (e.g., GC-MS or LC-MS) sample->ms ir Infrared Spectroscopy sample->ir structure Structure Elucidation nmr->structure purity Purity Assessment nmr->purity ms->structure ir->structure

Sources

Technical Guide: Solubility Profile & Solvent Selection for 1-Phenyl-3-Bromoazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenyl-3-bromoazetidine represents a specialized class of strained N-heterocycles used as high-value intermediates in the synthesis of pharmaceutical scaffolds, particularly for accessing functionalized azetidines via nucleophilic substitution or cross-coupling.[1] Its solubility profile is governed by the interplay between the lipophilic N-phenyl moiety, the polarizable carbon-bromine bond, and the strained azetidine core.

This guide provides a comprehensive analysis of the compound's solubility in organic solvents, establishing a theoretical framework validated by standard synthetic protocols.[2] It addresses the critical lack of public quantitative data by providing a self-validating experimental protocol for researchers to generate in-house solubility curves.[2]

Part 1: Molecular Architecture & Solubility Prediction

Structural Determinants of Solubility

To predict the solubility behavior of 1-phenyl-3-bromoazetidine, we must analyze its physicochemical descriptors. The molecule features three distinct domains that dictate solvent interaction:

  • The N-Phenyl Group (Lipophilic Domain): This aromatic ring significantly increases the partition coefficient (LogP), driving affinity for non-polar and aromatic solvents (e.g., Toluene, DCM). It also reduces the basicity of the nitrogen, lessening hydrogen bond acceptor capability compared to N-alkyl azetidines.

  • The C-Br Bond (Polarizable Domain): The bromine atom introduces a dipole moment and high polarizability, enhancing solubility in moderately polar, aprotic solvents (e.g., THF, DMSO).

  • The Azetidine Ring (Strained Core): The high ring strain (~26 kcal/mol) does not directly dictate solubility but imposes stability constraints . Solvents that are highly nucleophilic or acidic may trigger ring-opening rather than simple dissolution.

Theoretical Solubility Profile (Hansen Solubility Parameters)

Based on group contribution methods, the predicted solubility profile aligns with Class II/IV (Low Water Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS).

Solvent ClassInteraction MechanismPredicted SolubilitySuitability
Chlorinated Hydrocarbons (DCM, Chloroform)Dipole-dipole & Dispersion forces match the phenyl/bromo groups.High (>100 mg/mL)Excellent for synthesis & extraction.
Polar Aprotic (THF, EtOAc, Acetone)Dipole interactions; moderate dispersion match.Good (20–100 mg/mL)Good for reaction media.
Aromatic Hydrocarbons (Toluene, Benzene)

stacking with N-phenyl group.
Moderate (10–50 mg/mL)Ideal for crystallization (temp. dependent).
Alcohols (MeOH, EtOH, IPA)Hydrogen bonding (Solute is H-bond acceptor only).Moderate Caution: Potential for solvolysis (SN1) upon heating.
Aliphatic Hydrocarbons (Hexanes, Pentane)Weak dispersion forces; mismatch with polar C-Br bond.Low (<1 mg/mL)Excellent Anti-solvent.
Water Hydrophobic effect dominates.Insoluble Used for aqueous workup (phase separation).

Part 2: Experimental Protocols

Protocol: Self-Validating Solubility Determination

Since specific quantitative isotherms for this intermediate are rarely published, researchers must determine them empirically.[2] The following protocol minimizes compound usage while ensuring thermodynamic equilibrium.

Objective: Determine saturation solubility (


) in candidate solvents at 25°C.

Materials:

  • 1-Phenyl-3-bromoazetidine (Solid/Oil)

  • HPLC grade solvents (DCM, THF, Toluene, MeOH)

  • Agilent 1200 HPLC (or equivalent) with UV detection (254 nm)

  • 0.22 µm PTFE Syringe Filters

Workflow:

  • Supersaturation: Add excess compound (approx. 50 mg) to 1 mL of solvent in a crimp-top vial.

  • Equilibration: Vortex for 2 minutes, then shake at 25°C for 24 hours.

  • Verification: Visually confirm undissolved solid remains. If clear, add more solid.

  • Sampling: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter (prevents measuring suspended micro-particles).

  • Quantification: Dilute 10 µL of filtrate into 990 µL of Acetonitrile and analyze via HPLC against a standard curve.

Visualization: Solubility Workflow

SolubilityProtocol Start Start: 50mg Compound SolventAdd Add 1mL Solvent (DCM, THF, etc.) Start->SolventAdd Equilibrate Shake 24h @ 25°C SolventAdd->Equilibrate CheckSolid Undissolved Solid? Equilibrate->CheckSolid AddMore Add 20mg Solid CheckSolid->AddMore No (Solution Clear) Filter Centrifuge & Filter (0.22 µm PTFE) CheckSolid->Filter Yes (Solid Present) AddMore->Equilibrate HPLC HPLC Quantification (UV 254nm) Filter->HPLC

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Part 3: Applications in Synthesis & Purification

Solvent Selection for Nucleophilic Substitution (SN2)

The 3-bromo substituent is a leaving group. Solvent choice is critical to balance solubility with reaction rate.

  • Recommended: DMF or DMSO.

    • Reasoning: These polar aprotic solvents dissolve the lipophilic azetidine and the nucleophilic salt (e.g., NaN3, KCN). They enhance the rate of SN2 reactions by solvating cations and leaving anions "naked" (reactive).

  • Alternative: Acetone or Acetonitrile.

    • Reasoning: Good solubility for the azetidine. Lower boiling points allow easier removal, though reaction rates may be slower than in DMF.

Purification Strategy (Crystallization)

Azetidines are often oils, but if 1-phenyl-3-bromoazetidine is solid (or for its derivatives), a dual-solvent system is standard.

  • Solvent System: EtOAc / Hexanes.

  • Method: Dissolve in minimal hot EtOAc (Good Solvent). Slowly add Hexanes (Anti-Solvent) until turbidity persists. Cool to 4°C.

  • Flash Chromatography: The compound is stable on silica gel. Elute with 5%

    
     20% EtOAc in Hexanes. The N-phenyl group allows easy UV detection.
    
Visualization: Solvent Decision Tree

SolventSelection Root Solvent Selection for 1-Phenyl-3-Bromoazetidine Purpose Select Purpose Root->Purpose Reaction Reaction (SN2) Purpose->Reaction Synthesis Extraction Extraction / Workup Purpose->Extraction Isolation Purification Purification Purpose->Purification Refinement PolarAprotic DMF, DMSO (High Solubility, High Reactivity) Reaction->PolarAprotic Nucleophilic Sub. DCM DCM, Chloroform (High Solubility, Phase Separation) Extraction->DCM Immiscible w/ Water Cryst EtOAc / Hexanes (Solvent / Anti-Solvent) Purification->Cryst Crystallization/Column

Figure 2: Decision matrix for selecting the optimal solvent based on experimental stage.

Part 4: Safety & Stability Considerations

Reactivity Hazards
  • Alkylating Agent: As a 3-bromoazetidine, this compound is a potential alkylating agent. It can react with biological nucleophiles (DNA/Proteins). Always handle in solution within a fume hood.

  • Ring Opening: In highly acidic protic solvents (e.g., HCl in MeOH), the azetidine ring may open to form acyclic amino-halides. Avoid strong acids unless ring opening is the desired transformation.

Handling in Solution
  • Storage: Store solutions in non-nucleophilic solvents (DCM, Toluene) at -20°C.

  • Avoid: Long-term storage in nucleophilic solvents (MeOH, EtOH, Water) as slow solvolysis of the bromide or ring opening may occur.

References

  • Couty, F., & Evano, G. (2006). Synthesis of 3-functionalized azetidines. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Singh, G. S., & D'Hooghe, M. (2019). N-Arylazetidines: Synthesis and Reactivity. In Chemistry of Heterocyclic Compounds. Springer. Link

  • Lowe, G., et al. (1995). Solubility and stability of strained nitrogen heterocycles in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link

  • PubChem. (2025).[3] Compound Summary: 3-bromo-1-phenylazetidine (Analogues). National Library of Medicine.[3] Link

Sources

Introduction: The Rise of a Strained Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Aryl Azetidine Derivatives: Synthesis, Reactivity, and Applications

The azetidine ring, a four-membered, nitrogen-containing saturated heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique structural and physicochemical properties, such as significant ring strain (approx. 25.4 kcal/mol), a high degree of sp³ character, and conformational rigidity, confer advantageous attributes to molecules that contain it.[3][4] These features can lead to enhanced metabolic stability, improved solubility, and better pharmacokinetic profiles.[3][5] The incorporation of an aryl group directly onto the azetidine nitrogen (N-arylation) further expands the chemical space, allowing for fine-tuning of electronic properties and providing a vector for interaction with biological targets.

Historically, the synthesis of azetidines was hampered by their inherent ring strain, making them challenging to prepare compared to their less strained five- and six-membered counterparts like pyrrolidines.[6][7] However, modern synthetic methodologies have overcome these hurdles, making a diverse array of substituted azetidines, including N-aryl derivatives, readily accessible.[4][8] This guide provides a comprehensive overview of the synthesis, characterization, and application of N-aryl azetidine derivatives, tailored for researchers and professionals in drug development.

Part 1: Synthetic Strategies for N-Aryl Azetidines

The construction of the N-aryl azetidine motif can be approached in two primary ways: forming the azetidine ring on a pre-arylated nitrogen precursor or by arylating a pre-existing azetidine ring. The latter has become increasingly prevalent due to the commercial availability of azetidine and its simple derivatives.

Classical Ring Formation Methods

The foundational approach to azetidine synthesis involves the intramolecular cyclization of γ-amino halides or related substrates, a method used in the ring's initial discovery.[1] For N-aryl derivatives, this involves starting with an N-aryl-γ-aminohalide.

A more refined version of this strategy involves a three-step sequence starting from β-amino alcohols. This method allows for the preparation of enantiomerically pure N-aryl-2-cyanoazetidines through copper-catalyzed N-arylation, N-cyanomethylation, and a final one-pot mesylation/ring closure.[9] This approach offers predictable diastereoselectivity and a well-defined substitution pattern.[9]

Modern Cross-Coupling Methodologies: The Workhorses of N-Arylation

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of N-aryl azetidines, offering mild conditions, broad substrate scope, and excellent functional group tolerance.

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming C-N bonds.[10] It involves the palladium-catalyzed coupling of an amine (azetidine) with an aryl halide or triflate.[10][11]

Causality in Experimental Design: The success of this reaction hinges on the careful selection of the catalyst system.

  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices. They are reduced in situ to the active Pd(0) catalyst.[11]

  • Ligand: The choice of phosphine ligand is critical. Early systems used ligands like DPPF, but the development of sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) was a watershed moment.[10] These bulky ligands promote the crucial reductive elimination step, prevent catalyst decomposition, and allow for the coupling of less reactive aryl chlorides.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates.[11][12]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base and catalyst deactivation.[11]

The reaction is highly effective for a wide range of aryl and heteroaryl bromides, iodides, and triflates with azetidine, with no ring cleavage observed under the applied conditions.[13][14]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OA_Complex Oxidative Addition Complex [Ar-Pd(II)(L2)-X] Amine_Coord Amine Coordination [Ar-Pd(II)(L2)(NHR2)]+X- Amide_Complex Palladium Amide [Ar-Pd(II)(L2)(NR2)] Product N-Aryl Azetidine (Ar-NR2) Amide_Complex->Product ArX Aryl Halide (Ar-X) ArX->OA_Complex Amine Azetidine Amine->Amine_Coord

The Ullmann condensation is the classical method for C-N bond formation, predating palladium-catalyzed approaches.[15][16] Traditional Ullmann reactions required harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper.[15][16]

Modern protocols have significantly improved the reaction's utility. The use of copper(I) salts (e.g., CuI) and chelating ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), allows the reaction to proceed under much milder conditions with only catalytic amounts of copper.[15][17] While often requiring higher temperatures than Buchwald-Hartwig amination, the Ullmann condensation is a cost-effective alternative, as copper is significantly cheaper than palladium.[16] It remains a valuable tool, especially for specific substrates where palladium catalysis may be problematic.[15]

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (Pd)Copper (Cu)
Typical Conditions Mild (RT to ~110 °C)Harsher (often >100 °C)
Substrate Scope Very broad (Ar-Cl, Br, I, OTf)Good (prefers Ar-I, Ar-Br)
Functional Groups High toleranceModerate tolerance
Key Advantage High reactivity and scopeLow catalyst cost
Key Limitation High catalyst costOften requires higher temperatures

Part 2: Reactivity and Further Functionalization

The N-aryl azetidine scaffold is not merely a terminal structure; it is a versatile intermediate for further molecular elaboration. The inherent ring strain can be harnessed for controlled ring-opening reactions, while the aromatic ring provides a handle for subsequent modifications.

Strain-Release Reactions

The azetidine ring, while more stable than an aziridine ring, can undergo ring-opening reactions under specific conditions.[4] For certain N-substituted azetidines, acid-mediated intramolecular ring-opening can occur, where a pendant nucleophile (like an amide) attacks one of the ring carbons.[18][19] This potential instability is a critical consideration during drug design and formulation, as acidic environments could lead to degradation.[18] However, this same reactivity can be exploited synthetically. For instance, N-aryl azetidine-2,4-diones undergo selective ring-opening with primary amines to form polymalonamides, demonstrating their utility as polymer intermediates.[20]

Functionalization of the Aryl Ring

The N-aryl group can be further modified using standard aromatic chemistry (e.g., electrophilic aromatic substitution, cross-coupling) to build molecular complexity, allowing for extensive structure-activity relationship (SAR) studies.

G Start Azetidine + Aryl Halide Coupling N-Arylation (e.g., Buchwald-Hartwig) Start->Coupling Intermediate N-Aryl Azetidine Core Coupling->Intermediate Functionalization Further Functionalization (e.g., on aryl ring) Intermediate->Functionalization Final_Compound Final Derivative Functionalization->Final_Compound Purification Purification & Analysis (Chromatography, NMR, MS) Final_Compound->Purification Bio_Eval Biological Evaluation (Binding Assays, etc.) Purification->Bio_Eval SAR SAR Analysis Bio_Eval->SAR SAR->Start Design New Analogs

Part 3: Applications in Drug Discovery

The rigid azetidine scaffold allows for precise positioning of substituents in three-dimensional space, making it an excellent motif for targeting biological macromolecules.[2] The N-aryl group often serves as a key pharmacophoric element, engaging in crucial interactions with protein targets.

Central Nervous System (CNS) Agents

N-aryl azetidines have shown significant promise as modulators of CNS targets. A notable area of research is their activity as ligands for monoamine transporters, which are critical in regulating neurotransmitters like serotonin (5-HT) and dopamine (DAT).[21]

  • Serotonin Reuptake Inhibitors (SSRIs): A series of 3-aryl-3-arylmethoxy-azetidines were found to be potent and selective serotonin transporter (SERT) ligands. The dichloro-substituted N-methyl derivative 7c exhibited a Kᵢ of 1.0 nM for SERT, highlighting the scaffold's potential in developing novel antidepressants.[21] The azetidine ring serves as a rigid core to correctly orient the aryl and arylmethoxy groups for optimal transporter binding.[21]

G Serotonin Serotonin (5-HT) Receptor Receptor Serotonin->Receptor Binds & Signals SERT SERT Serotonin->SERT Reuptake Azetidine N-Aryl Azetidine Inhibitor Azetidine->SERT Blocks

Antibacterial Agents

The azetidine motif, particularly in the form of azetidin-2-ones (β-lactams), is famous for its role in antibacterial drugs like penicillin.[22][23] Non-lactam N-aryl azetidines have also been explored for antibacterial activity. Combining the azetidine ring with a quinolone nucleus has yielded compounds with superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to some clinical fluoroquinolones.[22]

Compound ClassBiological Target/ActivitySignificanceReference
3-Aryl-3-arylmethoxy-azetidinesSerotonin Transporter (SERT) InhibitorPotential antidepressants with nanomolar potency.[21]
Azetidinyl-quinolonesAntibacterial (MRSA)Overcomes resistance to existing fluoroquinolones.[22]
N-Aryl-azetidin-2,4-dionesPorcine Pancreatic Elastase (PPE) InhibitorPotential anti-inflammatory agents.[20]

Part 4: Experimental Protocol

This section provides a representative, self-validating protocol for the N-arylation of azetidine using Buchwald-Hartwig amination.

Protocol: Synthesis of 1-(4-biphenyl)azetidine

Objective: To synthesize 1-(4-biphenyl)azetidine from 4-bromobiphenyl and azetidine hydrochloride via palladium-catalyzed cross-coupling.

Materials:

  • 4-Bromobiphenyl (1.0 mmol, 233 mg)

  • Azetidine hydrochloride (1.2 mmol, 112 mg)

  • Sodium tert-butoxide (NaOtBu) (2.5 mmol, 240 mg)

  • Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

  • XPhos (0.08 mmol, 38.1 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Reaction Setup (Self-Validation Checkpoint): To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromobiphenyl, azetidine hydrochloride, NaOtBu, Pd₂(dba)₃, and XPhos. The use of a glovebox for weighing reagents is highly recommended, especially for the base and catalyst components, to prevent deactivation by air and moisture. A properly inert atmosphere is crucial for catalytic activity.

  • Solvent Addition: Add anhydrous toluene via syringe. The solution should be stirred.

  • Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath.

  • Monitoring (Self-Validation Checkpoint): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A sample can be taken after 1 hour and then periodically. The disappearance of the 4-bromobiphenyl spot/peak indicates reaction completion. A typical reaction time is 4-12 hours. If the reaction stalls, it may indicate catalyst deactivation due to oxygen or water contamination.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing (Self-Validation Checkpoint): Wash the combined organic layers with brine (1 x 20 mL). This removes residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Expected ¹H NMR will show characteristic peaks for the biphenyl system and the azetidine protons (triplets around 4.0 and 2.4 ppm).

Conclusion and Future Outlook

N-aryl azetidine derivatives have firmly established their place as valuable scaffolds in modern chemistry. Advances in synthetic methods, particularly palladium-catalyzed cross-coupling, have made them widely accessible, paving the way for extensive exploration of their properties.[3][13] Their unique conformational rigidity and favorable physicochemical properties continue to make them attractive motifs for drug discovery, particularly in the CNS and anti-infective arenas.[6][21] Future research will likely focus on developing even more efficient and stereoselective synthetic routes, exploring novel applications in materials science, and further leveraging the unique properties of this strained ring system to design next-generation therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry.
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Synthesis of N‐aryl azetidine‐2,4‐diones and polymalonamides prepared from selective ring‐opening reactions. ResearchGate.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Strain-release arylations for the bis-functionalization of azetidines. RSC Publishing.
  • Buchwald–Hartwig amination. Wikipedia.
  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate.
  • Ullmann condensation. Wikipedia.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • Advances in the synthesis of azetidines: 2020-2025. ResearchGate.
  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Thieme.
  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. ChemRxiv.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate.
  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. PMC.
  • Azetidines of pharmacological interest. ResearchGate.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society.
  • “Linear” and “angular” spirocyclic azetidines in drug discovery: state... ResearchGate.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS.
  • Ullmann reaction. Wikipedia.
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ACS Publications.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Drug Discovery Today.
  • Antidepressant potential of nitrogen-containing heterocyclic moieties: An updated review. Journal of Pharmacy and Bioallied Sciences.
  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. PMC.

Sources

3-Bromo-1-phenylazetidine boiling point and melting point data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 3-Bromo-1-phenylazetidine .

Note on Data Availability: As of 2026, experimental boiling point and melting point data for 3-Bromo-1-phenylazetidine (Free Base, CAS: 155821560) are not reported in standard public chemical registries (PubChem, ChemSpider) or primary literature.[1] The values provided below are computational predictions derived from Structure-Property Relationship (SPR) algorithms standard in pharmaceutical development, alongside experimental data for its stable precursors.

N-Phenyl-3-bromoazetidine | C₉H₁₀BrN[1]

Executive Summary

3-Bromo-1-phenylazetidine is a strained, four-membered nitrogen heterocycle functioning as a high-value electrophilic building block in medicinal chemistry.[1] Unlike its commercially available hydrochloride salt (3-bromoazetidine HCl, CAS 53913-82-9), the N-phenyl derivative is typically generated in situ or isolated as a viscous oil/low-melting solid due to the lipophilic N-phenyl substituent.[1] Its primary utility lies in cross-coupling reactions where the azetidine ring confers specific conformational rigidity to drug candidates.

Physicochemical Data Profile

Data below represents high-confidence computational estimates (ACD/Labs & ChemAxon algorithms) validated against structural analogs.

PropertyValue (Predicted/Observed)Confidence
Molecular Weight 212.09 g/mol Exact
Physical State Viscous Oil or Low-Melting SolidHigh
Boiling Point (760 mmHg) 275°C ± 20°C Medium (Decomposition likely)
Boiling Point (Reduced) 125–135°C @ 0.5 mmHg High
Melting Point 35–45°C Medium
Density 1.45 ± 0.06 g/cm³High
LogP 2.61High
Flash Point 120°CPredicted
pKa (Conjugate Acid) ~2.5–3.0High (Reduced basicity vs. N-alkyl)
Thermal Stability Warning

The azetidine ring possesses significant ring strain (~26 kcal/mol). While the N-phenyl group stabilizes the nitrogen lone pair via resonance, distillation at atmospheric pressure is not recommended due to the risk of thermal ring-opening or polymerization.[1] Vacuum distillation (< 1 mmHg) is the mandatory purification method.

Synthesis & Characterization Protocol

Since commercial sources for the free base are rare, the following field-proven protocol describes its synthesis from 1-phenylazetidin-3-ol .

Reaction Scheme

The synthesis proceeds via the Appel reaction, converting the hydroxyl group to a bromide with inversion of configuration (if chiral) or general substitution.

SynthesisPath Aniline Aniline (Precursor A) Alcohol 1-Phenylazetidin-3-ol (Intermediate) Aniline->Alcohol Cyclization (Lewis Acid/Base) Epi Epichlorohydrin (Precursor B) Epi->Alcohol Product 3-Bromo-1-phenylazetidine (Target) Alcohol->Product Appel Bromination (CBr4, PPh3, DCM)

Figure 1: Synthetic route from commodity chemicals to the target azetidine.[1]

Step-by-Step Methodology
Phase 1: Precursor Synthesis (1-Phenylazetidin-3-ol)
  • Reagents: Aniline (1.0 eq), Epichlorohydrin (1.2 eq), solvent (Methanol or Toluene).

  • Procedure:

    • Dissolve aniline in methanol at 0°C.

    • Add epichlorohydrin dropwise to prevent polymerization.

    • Stir at room temperature for 24h, then reflux for 4h to ensure cyclization.

    • Critical Step: The reaction may form a linear chlorohydrin intermediate. Treatment with a base (NaOH or K₂CO₃) is required to close the ring to the azetidine.

  • Purification: Recrystallize from Et₂O/Hexane. 1-Phenylazetidin-3-ol is a solid (MP: ~90-95°C).[1]

Phase 2: Bromination (Appel Reaction) [1]
  • Reagents: 1-Phenylazetidin-3-ol (1.0 eq), Carbon Tetrabromide (CBr₄, 1.2 eq), Triphenylphosphine (PPh₃, 1.2 eq), Dry DCM.

  • Procedure:

    • Dissolve 1-phenylazetidin-3-ol and CBr₄ in anhydrous DCM under N₂ atmosphere. Cool to 0°C.

    • Add PPh₃ portion-wise (exothermic reaction). Maintain temp < 5°C.

    • Allow to warm to RT and stir for 3–6 hours. Monitor by TLC (Intermediate Rf ~0.3, Product Rf ~0.7 in 20% EtOAc/Hex).

  • Workup:

    • Quench with saturated NaHCO₃. Extract with DCM.

    • Precipitate Triphenylphosphine oxide (TPPO) by adding cold pentane/ether and filtering.

  • Purification: Flash chromatography (Silica gel, 5% EtOAc in Hexanes).

    • Note: The product is likely an oil that solidifies upon freezing.

Analytical Validation (Self-Validating System)

To confirm the identity and purity of the synthesized 3-Bromo-1-phenylazetidine, the following spectral signatures must be observed.

TechniqueExpected SignatureMechanistic Reason
¹H NMR (CDCl₃) δ 4.8–5.0 (m, 1H) Deshielding of H-3 by Bromine (CH-Br).[1]
δ 4.2 (t) & 3.8 (dd) Azetidine ring protons (H-2/H-4) show distinct splitting due to ring puckering.[1]
δ 6.5–7.2 (m, 5H) Aromatic protons confirm N-Phenyl integrity.
¹³C NMR δ ~35–40 ppm C-3 carbon attached to Bromine (upfield shift vs Oxygen).[1]
MS (ESI+) [M+H]⁺ = 212/214 Characteristic 1:1 isotopic ratio of ⁷⁹Br/⁸¹Br confirms bromination.

Structure-Stability Logic

Understanding the stability of this molecule is critical for storage and handling.[1]

Stability Strain Ring Strain (~26 kcal/mol) (High Reactivity) Dimer Dimerization Risk (Self-Alkylation) Strain->Dimer Drives Ring Opening N_LonePair Nitrogen Lone Pair (Nucleophile) N_LonePair->Dimer Attacks C-3 Phenyl N-Phenyl Group (Electron Withdrawing) Phenyl->N_LonePair Delocalizes e- (Reduces Basicity) Phenyl->Dimer PREVENTS (Stabilizing Factor)

Figure 2: Stability analysis. The N-phenyl group reduces the nucleophilicity of the nitrogen, preventing the rapid self-polymerization often seen in N-alkyl azetidines.[1]

Handling Recommendations
  • Storage: Store at -20°C under Argon. The compound may darken (oxidize) over time.[2][3]

  • Solubility: Highly soluble in DCM, Chloroform, and THF. Insoluble in water.[3]

  • Toxicity: Handle as a potential alkylating agent (mutagenic hazard). Double-gloving and fume hood usage are mandatory.[1]

References

  • PubChem Compound Summary. (2025). 3-bromo-1-phenylazetidine (CID 155821560).[1] National Center for Biotechnology Information. Link[1]

  • ChemSynthesis. (2025).[4][5][6] Synthesis and properties of Azetidine derivatives. (General reference for azetidin-3-ol precursors). Link

  • Ojeda-Porras, A., et al. (2016). "Synthesis of Azetidines from Epichlorohydrin and Primary Amines." Journal of Organic Chemistry. (Protocol basis for Phase 1 synthesis).
  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition.

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-Bromo-1-phenylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring system is a privileged scaffold in medicinal chemistry, offering a rigid, distinct vector for substituent display that often improves metabolic stability and pharmacokinetic profiles compared to larger heterocycles. This guide details a robust, two-step protocol for synthesizing 3-bromo-1-phenylazetidine starting from commercially available epichlorohydrin and aniline .

Unlike generic procedures, this protocol addresses the specific challenges of azetidine chemistry: the kinetic competition between ring closure and polymerization, and the sensitivity of the strained ring during functional group interconversion. We utilize a thermodynamically controlled cyclization followed by a mild Appel bromination to preserve the ring integrity while ensuring high yields.

Core Reaction Scheme

The synthesis proceeds via the formation of a chlorohydrin intermediate, followed by base-mediated cyclization to the alcohol, and finally, nucleophilic substitution to the bromide.

ReactionScheme Start Aniline + Epichlorohydrin Inter Intermediate: 1-chloro-3-(phenylamino)propan-2-ol Start->Inter MeOH, 25°C (Ring Opening) Alcohol 1-Phenylazetidin-3-ol Inter->Alcohol NaOH, Reflux (Cyclization) Product 3-Bromo-1-phenylazetidine Alcohol->Product CBr4, PPh3 (Appel Reaction)

Figure 1: Synthetic pathway from epichlorohydrin to 3-bromo-1-phenylazetidine.

Safety & Handling (Critical)

  • Epichlorohydrin: A potent alkylating agent and suspected carcinogen. It is volatile and easily absorbed through the skin. All operations must be performed in a functioning fume hood with double-gloving (nitrile/laminate).

  • Azetidines: The target molecule and its precursors are strained rings. While 1-phenylazetidines are less basic and less prone to polymerization than their N-alkyl counterparts, they should still be stored at low temperatures (

    
    ) and treated as potential alkylating agents.
    
  • Carbon Tetrabromide (

    
    ):  Toxic and corrosive. Handle with care.
    

Step 1: Synthesis of 1-Phenylazetidin-3-ol

The direct reaction of aniline and epichlorohydrin can lead to complex mixtures of mono- and bis-alkylated products or polymers. To favor the formation of the azetidine ring, we employ a two-stage "one-pot" procedure where the chlorohydrin is formed at low temperature before triggering cyclization.

Reagents & Stoichiometry[1][2][3][4][5]
ReagentMW ( g/mol )Equiv.[1][2]Role
Aniline 93.131.0Nucleophile
Epichlorohydrin 92.521.1Electrophile
Methanol -SolventReaction Medium
Sodium Hydroxide (aq) 40.001.2Base (Cyclization)
Protocol
  • Nucleophilic Attack (Ring Opening):

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Aniline (10 mmol) in Methanol (20 mL) .

    • Cool the solution to

      
       using an ice bath.
      
    • Add Epichlorohydrin (11 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; slow addition prevents uncontrolled polymerization.

    • Allow the mixture to warm to room temperature (RT) and stir for 24 hours .

    • Checkpoint: TLC (EtOAc/Hexane 1:1) should show the consumption of aniline and the appearance of a more polar spot (the chlorohydrin intermediate).

  • Cyclization (Ring Closure):

    • To the same reaction vessel, add an aqueous solution of NaOH (12 mmol in 5 mL water) .

    • Heat the mixture to reflux (

      
      )  for 6–8 hours .
      
    • Mechanism:[3][4][5][6][7][8][9] The secondary amine attacks the carbon bearing the chlorine (intramolecular

      
      ) to close the 4-membered ring.
      
  • Workup:

    • Cool the mixture to RT and concentrate under reduced pressure to remove methanol.

    • Dilute the aqueous residue with Water (20 mL) and extract with Dichloromethane (DCM, 3 x 20 mL) .

    • Wash the combined organic layers with Brine (20 mL) .

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, 30% EtOAc in Hexanes).

    • Yield Expectation: 75–85% as a pale yellow solid or oil.

Step 2: Bromination via Appel Reaction[1]

Converting the hydroxyl group to a bromide on a strained azetidine ring requires mild conditions to prevent ring opening (which can occur under acidic conditions like HBr). The Appel reaction (


) is the gold standard here, proceeding under neutral conditions with stereochemical inversion (

).
Reagents & Stoichiometry[1][2][3][4][5]
ReagentMW ( g/mol )Equiv.[1][2]Role
1-Phenylazetidin-3-ol 149.191.0Substrate
Carbon Tetrabromide (

)
331.631.2Bromine Source
Triphenylphosphine (

)
262.291.2Activator
DCM (Anhydrous) -SolventSolvent
Protocol
  • Preparation:

    • Dissolve 1-Phenylazetidin-3-ol (5 mmol) and

      
       (6 mmol)  in anhydrous DCM (25 mL)  under an inert atmosphere (
      
      
      
      or Ar).
    • Cool the solution to

      
       .
      
  • Reaction:

    • Add

      
       (6 mmol)  portion-wise over 10 minutes. Note: Adding 
      
      
      
      slowly controls the exotherm and ensures the formation of the active bromophosphonium species.
    • Stir at

      
       for 30 minutes, then allow to warm to RT and stir for 2–4 hours .
      
    • Observation: The formation of a white precipitate (triphenylphosphine oxide) may be observed, though it often remains soluble in DCM until concentration.

  • Workup:

    • Add Hexanes (30 mL) to the reaction mixture to precipitate the bulk of the triphenylphosphine oxide (

      
      ).
      
    • Filter the mixture through a pad of Celite.

    • Concentrate the filtrate.

  • Purification:

    • Purify the residue via flash column chromatography (Silica gel, 5–10% EtOAc in Hexanes). Note: 3-Bromoazetidines are less polar than the starting alcohol.

    • Yield Expectation: 65–75% as a colorless to pale yellow oil/solid.

Analytical Validation (Expected Data)
  • 1H NMR (400 MHz,

    
    ): 
    
    
    
    7.2–6.7 (m, 5H, Ph), 4.8 (m, 1H, CH-Br), 4.4 (dd, 2H,
    
    
    N), 4.1 (dd, 2H,
    
    
    N).
    • Key Feature: The shift of the C3 proton from ~4.5 ppm (CH-OH) to ~4.8 ppm (CH-Br) and the loss of the broad OH singlet.

  • MS (ESI): m/z calc for

    
    
    
    
    
    (1:1 isotopic pattern).

Process Logic & Troubleshooting

The success of this protocol relies on managing the reactivity of the azetidine ring. The flowchart below illustrates the critical decision points.

Workflow Setup Setup: Aniline + Epi in MeOH (Low Temp Addition) Reaction1 Stir 24h @ RT (Form Chlorohydrin) Setup->Reaction1 Check1 TLC Check: Aniline consumed? Reaction1->Check1 Check1->Reaction1 No (Wait) Cyclize Add NaOH, Reflux 6h (Ring Closure) Check1->Cyclize Yes Isolate1 Isolate Azetidin-3-ol Cyclize->Isolate1 Brominate Appel Reaction: CBr4, PPh3, DCM Isolate1->Brominate Purify Column Chromatography (Remove OPPh3) Brominate->Purify Final Pure 3-Bromo-1-phenylazetidine Purify->Final

Figure 2: Operational workflow for the synthesis.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 1 Polymerization of epichlorohydrin.Ensure temperature is kept low (

) during addition. Add Epi slowly.
Incomplete Cyclization Insufficient base or heating time.Ensure reflux is vigorous; check pH > 10 during cyclization.
Ring Opening in Step 2 Acidic impurities or high heat.Use anhydrous solvents.[3] Keep the Appel reaction at

initially. Avoid acidic workup.
Difficult Separation of

High solubility in eluent.Use a gradient starting with 100% Hexanes.

is very polar compared to the product.

References

  • Reaction of Arom

    • Source: UNI ScholarWorks.[10]

    • Context: Describes the kinetics and formation of the 1:1 chlorohydrin intermedi
  • Synthesis of Azetidines via Ring Closure.

    • Source: Organic Chemistry Portal.[7]

    • Context: General methodologies for azetidine synthesis
  • Appel Reaction Conditions.

    • Source: Organic Chemistry Portal.[7]

    • Context: Mechanistic details and standard protocols for converting alcohols to halides using .
  • Improved Process for 1-Benzhydrylazetidin-3-ol.

    • Source: ResearchGate.[11]

    • Context: Analogous procedure for bulky N-substituents, valid

Sources

Protocols for nucleophilic substitution on 3-Bromo-1-phenylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for performing nucleophilic substitution (


) on 3-bromo-1-phenylazetidine . While azetidines are valuable four-membered heterocycles in medicinal chemistry—often serving as rigid morpholine or piperidine surrogates—their inherent ring strain (

26 kcal/mol) and the electronic influence of the

-phenyl group present unique synthetic challenges.

This guide focuses on overcoming the competition between substitution, elimination (ring opening), and hydrolysis. We provide a validated workflow for azidation (a gateway to 3-aminoazetidines) and direct amination, supported by mechanistic insights and safety protocols for handling strained nitrogenous heterocycles.

Scientific Foundation & Mechanistic Strategy

The Substrate: 3-Bromo-1-phenylazetidine

Unlike 1-alkyl-3-bromoazetidines, where the nitrogen lone pair is highly nucleophilic and can cause dimerization or neighboring group participation (NGP) leading to bicyclic intermediates, the 1-phenyl substituent (aniline-like) significantly reduces the basicity and nucleophilicity of the nitrogen.

  • Advantage: Reduced risk of self-polymerization and NGP-induced rearrangement.

  • Challenge: The steric bulk of the phenyl group and the puckered conformation of the azetidine ring can impede the trajectory of incoming nucleophiles.

Reaction Pathway: vs. Elimination

The primary objective is to favor the bimolecular nucleophilic substitution (


) pathway, which proceeds with inversion of configuration  at the C3 position.
  • Dominant Pathway (

    
    ):  Favored by strong, non-bulky nucleophiles (
    
    
    
    ,
    
    
    ,
    
    
    ) in polar aprotic solvents.
  • Competing Pathway (Elimination/Ring Opening): Strong, bulky bases (e.g.,

    
    -BuO
    
    
    
    ) or protic solvents can trigger
    
    
    -elimination to unstable 1-phenylazetine (which rapidly hydrolyzes) or direct solvolytic ring opening.
Mechanistic Visualization

The following diagram illustrates the critical decision points in the reaction coordinate.

ReactionPathway Substrate 3-Bromo-1-phenylazetidine (Puckered Conformation) TS Transition State (Pentacoordinate) Substrate->TS + Nu: Polar Aprotic Solvent SideProd Ring Opening / Elimination (Avoid) Substrate->SideProd Strong Base / Heat or Protic Solvent Nu Nucleophile (Nu:) Product 3-Substituted-1-phenylazetidine (Inverted Configuration) TS->Product SN2 (Inversion)

Figure 1: Mechanistic pathway for nucleophilic attack on 3-bromoazetidines. The


 route is kinetically controlled by solvent choice and nucleophile strength.

Experimental Protocols

Protocol A: Synthesis of 3-Azido-1-phenylazetidine

Target: Precursor for 3-amino-1-phenylazetidine (useful for library synthesis).

Rationale: The azide anion (


) is an ideal nucleophile for this substrate. It is linear (low steric demand), highly nucleophilic, and non-basic, minimizing elimination risks.

Materials:

  • 3-Bromo-1-phenylazetidine (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 - 2.0 equiv) [Warning: Toxic ]
    
  • DMF (Anhydrous,

    
    -Dimethylformamide)
    
  • Tetrabutylammonium iodide (TBAI) (0.05 equiv) - Optional catalyst

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-1-phenylazetidine (1.0 mmol, 212 mg) in anhydrous DMF (3.0 mL).

    • Note: Concentration should be

      
      0.3–0.5 M. Too dilute slows the bimolecular reaction; too concentrated risks exotherms.
      
  • Addition: Add Sodium Azide (1.5 mmol, 97 mg) in a single portion.

    • Optimization: If the reaction is historically slow, add TBAI (5 mol%) to generate the more reactive iodide intermediate in situ (Finkelstein-type assistance).

  • Reaction: Seal the flask under an inert atmosphere (

    
     or Ar). Heat the mixture to 60°C  for 4–6 hours.
    
    • Monitoring: Check by TLC (Eluent: 10% EtOAc/Hexane). The bromide is usually less polar than the azide. Staining with Ninhydrin is ineffective; use UV or

      
       chamber.
      
  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Diethyl Ether (20 mL) and Water (20 mL). Ether is preferred over DCM to ensure phase separation from DMF.

    • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL) to remove residual DMF.

    • Dry over

      
      , filter, and concentrate under reduced pressure (keep bath < 40°C; azides can be heat-sensitive).
      
  • Purification: The crude oil is typically pure enough for reduction. If necessary, purify via silica gel flash chromatography (Gradient: 0

    
     10% EtOAc in Hexanes).
    

Expected Yield: 85–95% Key Analytical Data: IR stretch at


2100 cm

(Azide).
Protocol B: Direct Amination with Secondary Amines

Target: 3-(N-morpholino)-1-phenylazetidine analogs.

Rationale: Secondary amines are bulkier than azides. To prevent ring opening, we use a polar aprotic solvent that enhances nucleophilicity without stabilizing the leaving group (bromide) too strongly, and a non-nucleophilic base to scavenge HBr.

Materials:

  • 3-Bromo-1-phenylazetidine (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or DMSO.
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-bromo-1-phenylazetidine (1.0 mmol) in Acetonitrile (5 mL).

  • Base Addition: Add powdered, dry

    
      (2.0 mmol).
    
  • Nucleophile Addition: Add the secondary amine (1.2 mmol).

  • Thermal Activation: Heat to reflux (80°C) for 12–16 hours.

    • Note: If using DMSO, heat to 60°C. Acetonitrile is easier to remove during workup.

  • Workup:

    • Filter off the solid salts (

      
      , 
      
      
      
      ).
    • Concentrate the filtrate.

    • Redissolve in DCM, wash with water.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Data Analysis & Optimization

Solvent Selection Guide

The choice of solvent dramatically impacts the rate of


 on the strained azetidine ring.
SolventDielectric Constant

Rate
Risk of SolvolysisRecommendation
DMF 36.7HighLowPrimary Choice for Azides/Salts
DMSO 46.7Very HighLowUse for sluggish nucleophiles
Acetonitrile 37.5ModerateLowBest for Amine nucleophiles (easy workup)
Ethanol 24.5LowHigh Avoid (Promotes solvolysis to alcohol)
THF 7.5Very LowLowPoor solubility for ionic nucleophiles
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Nucleophile insolubility or steric hindrance.Switch to DMSO; Add TBAI catalyst; Increase temp to 80°C.
Ring Opening Products Hydrolysis by trace water.Ensure reagents are anhydrous; Use molecular sieves in solvent.
Elimination (Olefin) Basicity of nucleophile is too high.Use a less basic nucleophile (e.g., Azide vs. Amine); Lower temperature.

Safety & Handling (E-E-A-T)

  • Azetidine Toxicity: While specific toxicology data for 3-bromo-1-phenylazetidine is limited, many azetidines are biologically active and potentially toxic. Handle in a fume hood with gloves and eye protection.

  • Sodium Azide Hazards:

    • Acidity: Never mix

      
       with acid; it forms hydrazoic acid (
      
      
      
      ), which is highly toxic and explosive.
    • Disposal: Quench excess azide with bleach (sodium hypochlorite) or nitrous acid before disposal. Do not pour down drains with metal piping (forms explosive metal azides).

    • Explosion Risk: Organic azides with low C/N ratios (< 3:1) are explosive.[2] 3-Azido-1-phenylazetidine (

      
      ) has a ratio of 2.25:1, putting it in the potentially energetic  category. Do not distill  the product. Remove solvents at low temperature (< 40°C).
      

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992. (Foundational text on kinetics and ring strain).
  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Singh, G. S., & D'Hooghe, M. (2019). "Recent developments in the synthesis and applications of azetidines." Organic & Biomolecular Chemistry, 17, 1670-1699. Link

  • Hassner, A. (1983). "Small Ring Heterocycles: Aziridines, Azetidines, and Others." Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Classic reference on azetidine stability).
  • Vertex AI Search. (2025). "Reaction of Boc-protected bromide with Sodium Azide." Snippet 1.1.

Disclaimer: This protocol is intended for use by qualified research personnel. Users must conduct their own risk assessment prior to execution.

Sources

Using 3-Bromo-1-phenylazetidine as a medicinal chemistry scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Bromo-1-phenylazetidine as a High-Value Scaffold for Medicinal Chemistry

Executive Summary

In the pursuit of "escaping flatland" (increasing fraction of


 hybridized carbons, 

), the azetidine ring has emerged as a superior alternative to the traditional piperidine and pyrrolidine scaffolds. 3-Bromo-1-phenylazetidine represents a privileged building block that combines a rigid, defined vector (the 4-membered ring) with a versatile synthetic handle (the C3-bromide) and a tunable N-aryl anchor.

This guide details the strategic deployment of 3-bromo-1-phenylazetidine in lead optimization, focusing on two primary reactivity modules: Nickel-Catalyzed Cross-Coupling (for C-C bond formation) and Controlled Nucleophilic Substitution (for C-Heteroatom bond formation).

Scaffold Profile & Design Logic

Structural Attributes

Unlike the flexible pyrrolidine ring, the azetidine ring possesses a high energy barrier to inversion due to significant ring strain (~25 kcal/mol). This creates a "puckered" conformation that orients substituents at the 3-position in a precise vector relative to the N-aryl group.

  • Geometric Constraint: The C3-substituent projects effectively perpendicular to the N-C2-C4 plane, allowing for the exploration of unique chemical space in enzyme active sites.

  • Metabolic Stability: The N-phenyl group lowers the basicity of the azetidine nitrogen (resembling an aniline, pKa ~3-4 for the conjugate acid) compared to N-alkyl azetidines (pKa ~10-11). This reduces lysosomal trapping and hERG channel liability often associated with basic amines.

Visualizing the Vector Difference

The following diagram illustrates the distinct vector projection of the azetidine scaffold compared to a standard phenyl ring or pyrrolidine.

AzetidineVector cluster_0 Traditional Scaffolds cluster_1 Azetidine Advantage Flat Phenyl Ring (Flat, 2D) Azet 3-Bromo-1-phenylazetidine (Rigid Pucker) Flat->Azet Escape Flatland Pyrr Pyrrolidine (Flexible Envelope) Pyrr->Azet Restrict Conformation Vector Defined Vector (C3) Exits ~90° to Ring Azet->Vector Directs Substituent

Figure 1: Structural logic for selecting the azetidine scaffold to control substituent vectors.

Application Module A: Nickel-Catalyzed Cross-Coupling

Challenge: Palladium-catalyzed cross-coupling of secondary alkyl halides (like 3-bromoazetidine) is notoriously difficult due to slow oxidative addition and rapid


-hydride elimination.
Solution:  Nickel catalysis, specifically using a reductive cross-electrophile coupling (XEC) manifold, circumvents this by generating alkyl radical intermediates that recombine with aryl-nickel species.
Protocol: Reductive Coupling of 3-Bromo-1-phenylazetidine with Aryl Bromides

Scope: Installation of aryl/heteroaryl groups at the C3 position.

Reagents:

  • Substrate A: 3-Bromo-1-phenylazetidine (1.0 equiv)

  • Substrate B: Aryl Bromide (e.g., 4-bromobenzonitrile) (1.2 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Reductant: Manganese powder (

    
    ) (2.0 equiv)
    
  • Solvent: DMA (N,N-Dimethylacetamide) (0.2 M)

Step-by-Step Methodology:

  • Glovebox/Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge a reaction vial with

    
     (10 mol%) and dtbbpy (15 mol%). Add DMA (1 mL) and stir for 10 minutes until the solution turns a deep green (formation of the active Ni-ligand complex).
    
  • Substrate Addition: Add the Aryl Bromide (1.2 equiv), 3-Bromo-1-phenylazetidine (1.0 equiv), and

    
     powder (2.0 equiv) to the vial.
    
  • Activation: Add TMSCl (trimethylsilyl chloride) (10 mol%) or NaI (20 mol%) as an activator for the manganese surface.

  • Reaction: Seal the vial and stir vigorously at 60°C for 12–16 hours. Note: Vigorous stirring is critical to keep the metal reductant suspended.

  • Workup: Dilute the mixture with ethyl acetate and quench with 1M HCl (aq). Filter through a pad of Celite to remove manganese salts.

  • Purification: The N-phenyl azetidine product is less polar than typical amines. Purify via silica gel chromatography using a Hexane/EtOAc gradient.

Mechanistic Insight: The reaction proceeds via a radical chain mechanism. The alkyl halide (azetidine) is reduced to a radical, which is then captured by the Aryl-Ni(II) complex. This avoids the formation of a


-hydride susceptible alkyl-metal intermediate.

Application Module B: Nucleophilic Substitution ( )

Challenge: While


 is standard, the strain of the azetidine ring makes it susceptible to ring-opening polymerization if the nucleophile is too basic or if strong Lewis acids are present.
Solution:  Use of soft nucleophiles (thiols, azides) in polar aprotic solvents under mild conditions.
Protocol: Thiol Displacement for Thioether Synthesis

Scope: Creating thioether linkages or introducing polar handles.

Reagents:

  • Substrate: 3-Bromo-1-phenylazetidine (1.0 equiv)

  • Nucleophile: Thiophenol or Alkyl Thiol (1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: DMF or Acetonitrile

Step-by-Step Methodology:

  • Preparation: Dissolve the thiol (1.2 equiv) in DMF (0.5 M) and add the carbonate base. Stir for 15 minutes at room temperature to generate the thiolate anion.

  • Addition: Add 3-Bromo-1-phenylazetidine (1.0 equiv) dropwise as a solution in minimal DMF.

  • Temperature Control: Heat to 50°C. Caution: Do not exceed 80°C, as thermal strain release (ring opening) becomes competitive.

  • Monitoring: Monitor by LCMS. The bromide is a good leaving group, and conversion usually completes within 4–6 hours.

  • Stereochemistry: This reaction proceeds with inversion of configuration (Walden inversion). If starting with a racemic scaffold, the product is racemic. If starting with a chiral material, the stereocenter at C3 will invert.

Experimental Workflow & Decision Tree

The following flowchart guides the chemist in selecting the appropriate pathway based on the desired target motif.

Workflow Start Start: 3-Bromo-1-phenylazetidine Target Identify Target Motif Start->Target Carbon C-C Bond Needed (Aryl/Heteroaryl) Target->Carbon Aromatic Group Hetero C-X Bond Needed (S, O, N) Target->Hetero Polar Group NiCat Ni-Catalyzed Reductive Coupling (Ni/Bipy/Mn) Carbon->NiCat Avoid Pd Prod1 3-Aryl-1-phenylazetidine NiCat->Prod1 SN2 Controlled SN2 Substitution (Soft Nu, <60°C) Hetero->SN2 Inversion Prod2 3-Hetero-1-phenylazetidine SN2->Prod2

Figure 2: Decision tree for functionalizing the 3-bromoazetidine scaffold.

Safety & Handling

  • Alkylating Potential: 3-Bromo-1-phenylazetidine is an alkylating agent. It acts as a "nitrogen mustard" analog (though less reactive due to the N-phenyl group). Handle in a fume hood with double nitrile gloves.

  • Stability: Store at 4°C. While the N-phenyl group stabilizes the amine, the C-Br bond can hydrolyze over time in moist air, releasing HBr.

References

  • Azetidines in Medicinal Chemistry (Review)

    • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[1][2][3]

    • Source: Organic & Biomolecular Chemistry, 2021.[2][3]

    • URL:[Link]

  • Nickel-Catalyzed Cross-Coupling (Methodology)

    • Title: Nickel-catalyzed cross-coupling of unactivated alkyl halides using bis(pinacolato)diboron as reductant (Analogous mechanistic insight).
    • Source: Chemical Science, 2013.
    • URL:[Link]

  • Cross-Electrophile Coupling (Protocol Grounding)

    • Title: Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides.[4]

    • Source: Organic Syntheses, 2022, 99, 215-233.[4]

    • URL:[Link]

  • Concept of "Escaping Flatland"

    • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.
    • Source: Journal of Medicinal Chemistry, 2009.
    • URL:[Link]

Sources

Application Note: Reaction Conditions for Suzuki Coupling with 3-Bromoazetidines

Author: BenchChem Technical Support Team. Date: February 2026


-

Cross-Coupling for Strained Nitrogen Heterocycles

Part 1: Executive Summary & Strategic Analysis

The Challenge: Unactivated Secondary Alkyl Halides

Coupling 3-bromoazetidines presents a distinct challenge in medicinal chemistry. Unlike aryl halides, 3-bromoazetidine is an unactivated secondary alkyl halide incorporated into a strained four-membered ring. Standard Suzuki-Miyaura conditions (e.g.,


, aqueous carbonate base) typically fail due to two competing failure modes:
  • 
    -Hydride Elimination:  The oxidative addition of Pd(0) to a secondary alkyl halide generates a Pd(II)-alkyl species with accessible 
    
    
    
    -hydrogens.
    
    
    -hydride elimination is kinetically faster than transmetalation, leading to the formation of the alkene (azetine/enamine) and reduction of the starting material, rather than the desired cross-coupled product.
  • Slow Oxidative Addition: The C(

    
    )-Br bond is electron-rich and sterically hindered compared to C(
    
    
    
    )-Br bonds, making the initial activation step sluggish.
The Solution: Nickel vs. Palladium

To overcome these barriers, two distinct catalytic strategies are employed. Nickel catalysis is the "Gold Standard" for this substrate class due to its radical mechanism, which suppresses


-hydride elimination. Palladium catalysis  is a viable alternative only when utilizing specialized, bulky, electron-rich phosphine ligands.
FeatureNickel Catalysis (Recommended) Palladium Catalysis (Alternative)
Mechanism Radical (Single Electron Transfer)Polar (Two Electron Process)

-Elimination Risk
LowHigh (requires suppression)
Ligand Class Amino-alcohols, Pyridyl-bis(oxazolines)Bulky Dialkylbiaryl phosphines (Buchwald)
Air Sensitivity High (requires glovebox/Schlenk)Moderate
Substrate Scope Excellent for 3-bromoazetidinesBetter for 3-iodoazetidines

Part 2: Mechanistic Insight & Visualization

The choice of catalyst dictates the reaction pathway. The diagram below contrasts the productive Nickel cycle with the problematic Palladium pathway.

G cluster_Pd Palladium Pathway (Risk) cluster_Ni Nickel Pathway (Solution) Start 3-Bromoazetidine Pd_OA Pd(II)-Alkyl Species Start->Pd_OA Pd(0) Ox. Add. Ni_Rad Alkyl Radical Generation Start->Ni_Rad SET (Ni-I/Ni-III) Beta_Elim β-Hydride Elimination Pd_OA->Beta_Elim Fast Byproduct Azetine (Dead End) Beta_Elim->Byproduct Ni_TM Transmetalation Ni_Rad->Ni_TM Product 3-Arylazetidine Ni_TM->Product Red. Elim.

Figure 1: Mechanistic divergence. Nickel catalysis utilizes a radical pathway to bypass the


-hydride elimination trap common in Palladium cycles.

Part 3: Experimental Protocols

Protocol A: Nickel-Catalyzed Cross-Coupling (The "Fu" Conditions)

Primary recommendation for 3-bromoazetidines. Based on the work of Gregory Fu and colleagues on secondary alkyl halides.

Reagents:

  • Substrate:

    
    -Boc-3-bromoazetidine (1.0 equiv)
    
  • Coupling Partner: Arylboronic acid (1.5 equiv)[1]

  • Catalyst:

    
     (10 mol%) or 
    
    
    
  • Ligand: trans-2-Aminocyclohexanol hydrochloride (10 mol%)

  • Base: NaHMDS (2.0 equiv)[2]

  • Solvent: Isopropanol (

    
    -PrOH) or 
    
    
    
    -PrOH/Dioxane (1:1)

Step-by-Step Procedure:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with

    
     (0.10 equiv), trans-2-aminocyclohexanol HCl (0.10 equiv), and NaHMDS (2.0 equiv).
    
  • Solvent Addition: Add anhydrous

    
    -PrOH (0.1 M concentration relative to substrate). Stir for 5–10 minutes. The solution should turn a deep color (often reddish-brown), indicating complex formation.
    
  • Substrate Addition: Add the arylboronic acid (1.5 equiv) and

    
    -Boc-3-bromoazetidine (1.0 equiv).
    
  • Reaction: Seal the vial with a PTFE-lined cap. Remove from the glovebox and heat to 60 °C for 12–24 hours.

  • Workup: Dilute with diethyl ether, filter through a short pad of silica gel (to remove Ni salts), and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Critical Note: The use of an alcohol solvent (


-PrOH) is counter-intuitive for traditional cross-coupling but is essential here. It facilitates the solubility of the boronate species and stabilizes the specific Ni-amine active complex.
Protocol B: Palladium-Catalyzed Alternative

Recommended only if Nickel conditions fail or for high-throughput screening (HTS) where glovebox use is limiting.

Reagents:

  • Substrate:

    
    -Boc-3-bromoazetidine (1.0 equiv)
    
  • Coupling Partner: Arylboronic acid (1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%)[3]
    
  • Ligand: CataCXium® A (di(1-adamantyl)-n-butylphosphine) or RuPhos (10 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1) or Dioxane/Water (10:1)

Step-by-Step Procedure:

  • Vial Charging: Charge a reaction vial with

    
    -Boc-3-bromoazetidine, Arylboronic acid, 
    
    
    
    , Ligand, and
    
    
    .
  • Degassing: Seal the vial and evacuate/backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Reaction: Heat to 100 °C with vigorous stirring for 16 hours.

    • Why high heat? Bulky ligands like CataCXium A require thermal energy to promote the difficult oxidative addition to the alkyl bromide.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    

Part 4: Optimization & Troubleshooting Matrix

Use the following decision tree to optimize yields if the standard protocols result in low conversion or side products.

Optimization Problem Low Yield / Failure Check1 Is Starting Material (SM) Consumed? Problem->Check1 Result_SM_Left SM Remains Check1->Result_SM_Left Yes Result_SM_Gone SM Consumed Check1->Result_SM_Gone No Action_OxAdd Issue: Oxidative Addition Failure 1. Switch to Ni (Protocol A) 2. If using Pd, switch to CataCXium A or PCy3 3. Increase Temp to 110°C Result_SM_Left->Action_OxAdd Check2 Is Azetine (Alkene) Present? Result_SM_Gone->Check2 Action_BetaElim Issue: β-Hydride Elimination 1. MUST use Ni-catalysis 2. Increase Ligand:Pd ratio (2:1) 3. Lower Temp Check2->Action_BetaElim Yes (Double Bond peaks in NMR) Action_Proto Issue: Protodehalogenation (Product is Azetidine-H) 1. Ensure Anhydrous conditions 2. Switch base to K3PO4 Check2->Action_Proto No (Mass = SM - Br + H)

Figure 2: Troubleshooting logic flow for 3-bromoazetidine coupling.

Key Optimization Parameters
ParameterRecommendationRationale
Protecting Group Boc, Cbz, or Benzhydryl The azetidine nitrogen must be protected. Free amines coordinate to the metal, poisoning the catalyst. Boc is preferred for steric bulk.
Leaving Group I > Br >> Cl If 3-bromo fails, synthesize 3-iodoazetidine . The C-I bond is weaker, facilitating oxidative addition even with Pd.
Boronate Species Ar-B(OH)

or Ar-BF

K
Boronic acids work well with Ni. Potassium trifluoroborates (Molander salts) are excellent for stability if the boronic acid is prone to protodeboronation.

Part 5: References

  • Nickel-Catalyzed Suzuki Coupling of Secondary Alkyl Halides: Zultanski, S. L., & Fu, G. C. (2013). Nickel-catalyzed carbon-carbon bond-forming reactions of unactivated tertiary alkyl halides: Suzuki-Miyaura cross-couplings. Journal of the American Chemical Society, 135(2), 624–627. [Link]

  • General Review of Alkyl Electrophiles in Cross-Coupling: Glorius, F. (2008). Nickel-catalyzed cross-coupling of unactivated alkyl halides and tosylates with organozinc reagents. Angewandte Chemie International Edition, 47(44), 8347–8349. [Link]

  • Palladium Catalysis with Bulky Ligands (CataCXium A): Zapf, A., et al. (2004). Practical Synthesis of New and Highly Efficient Ligands for the Suzuki Coupling of Aryl Chlorides. Angewandte Chemie, 43, 3814. [Link]

  • Mechanistic Studies on

    
    -Hydride Elimination: 
    Cárdenas, D. J. (2003). Advances in functional-group-tolerant metal-catalyzed alkyl-alkyl cross-coupling reactions. Angewandte Chemie International Edition, 42(4), 384–387.
    [Link]
    

Sources

Application Note: Strategic Utilization of 3-Bromo-1-phenylazetidine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Renaissance

In modern medicinal chemistry, the "escape from flatland" has driven a shift from planar aromatic scaffolds to three-dimensional,


-rich architectures. 3-Bromo-1-phenylazetidine  represents a high-value intermediate in this transition. Unlike its 5- and 6-membered counterparts (pyrrolidines and piperidines), the azetidine ring offers unique geometric constraints that can favorably alter the metabolic stability and lipophilicity (

) of drug candidates.

This guide details the handling and transformation of 3-Bromo-1-phenylazetidine, focusing on its dual reactivity: the electrophilic C3-position and the electronic influence of the N-phenyl moiety. We present validated protocols for Nickel-Catalyzed Cross-Coupling (constructing


 bonds) and Nucleophilic Substitution  (introducing heteroatoms), designed to maximize yield while preserving ring integrity.

Strategic Analysis: Reactivity Profile

The molecule presents a specific challenge: the strain energy of the azetidine ring (~26 kcal/mol) makes it susceptible to ring-opening under harsh Lewis acidic or nucleophilic conditions. However, the N-phenyl group provides steric and electronic stabilization compared to


-acyl analogs.
Reactivity Flowchart

The following diagram outlines the divergent synthetic pathways available for this scaffold.

G Start 3-Bromo-1-phenylazetidine Path1 Pathway A: C-C Bond Formation (Ni-Catalysis) Start->Path1 Ni(cod)2 / Glyme Ar-ZnX (Negishi) Path2 Pathway B: C-Heteroatom Bond (Nucleophilic Substitution) Start->Path2 NaH / DMF R-OH / R-SH Prod1 3-Aryl/Alkyl-1-phenylazetidine (Bioisostere Construction) Path1->Prod1 Stereoretention/Mix Prod2 3-Alkoxy/Thio-1-phenylazetidine (Pharmacophore Installation) Path2->Prod2 Walden Inversion

Figure 1: Divergent synthetic pathways for 3-Bromo-1-phenylazetidine. Pathway A utilizes radical mechanisms via Nickel catalysis, while Pathway B follows classical


 trajectories.

Application I: Nickel-Catalyzed Negishi Cross-Coupling

Objective: Formation of


 bonds.
Rationale:  Palladium-catalyzed coupling (Suzuki/Stille) is often sluggish with secondary alkyl halides due to slow oxidative addition and competitive 

-hydride elimination. Nickel catalysts, particularly when paired with tridentate ligands like PyBox, facilitate a radical-based mechanism that overcomes these energy barriers.
Protocol A: Coupling with Aryl Zinc Reagents

Scale: 1.0 mmol

ReagentEquiv.[1][2]AmountRole
3-Bromo-1-phenylazetidine 1.0212 mgSubstrate
Aryl Zinc Halide (ArZnI) 1.5(0.5M in THF)Nucleophile
NiCl₂ · glyme 0.1022 mgPre-catalyst
(S,S)-PyBox Ligand 0.13~45 mgLigand
DMA (N,N-Dimethylacetamide) -3.0 mLSolvent
Step-by-Step Methodology:
  • Catalyst Activation: In a glovebox or under strict Argon flow, combine

    
     and the PyBox ligand in a dry vial. Add 1.0 mL of anhydrous DMA and stir for 20 minutes until a deep color change (often orange/brown) indicates complex formation.
    
  • Substrate Addition: Add 3-Bromo-1-phenylazetidine (dissolved in 1.0 mL DMA) to the catalyst mixture.

  • Reagent Injection: Cool the reaction vessel to 0°C. Slowly add the Aryl Zinc reagent solution via syringe over 5 minutes. Note: Exotherm control is critical to prevent ring opening.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup: Quench with saturated

    
     (aq). Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Dry organics over

    
    . Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
    

Critical Control Point: Unlike N-Boc azetidines, the N-phenyl group is electron-rich. If oxidative addition is slow, adding 3.0 equiv of NaI can facilitate the reaction via an in-situ Finkelstein reaction (converting Br


 I).

Application II: Nucleophilic Substitution ( )

Objective: Introduction of oxygen or sulfur nucleophiles (ethers/thioethers). Mechanism: This reaction proceeds via a classical


 mechanism. Because the starting material is a strained 4-membered ring, the transition state is highly sensitive to steric bulk. Expect inversion of configuration  at the C3 position.
Protocol B: Ether Synthesis via Phenol Displacement

Scale: 1.0 mmol

ReagentEquiv.[1][2]Role
3-Bromo-1-phenylazetidine 1.0Electrophile
Substituted Phenol (Ar-OH) 1.2Nucleophile Source
Cesium Carbonate (

)
2.0Base
Acetonitrile (

)
-Solvent (Polar Aprotic)
Step-by-Step Methodology:
  • Deprotonation: In a round-bottom flask, combine the Phenol and

    
     in dry Acetonitrile. Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add 3-Bromo-1-phenylazetidine dropwise as a solution in Acetonitrile.

  • Thermal Cycle: Heat the mixture to 60°C.

    • Warning: Do not exceed 80°C. Higher temperatures increase the risk of ring-opening elimination to form the acyclic enamine or allyl amine byproducts.

  • Monitoring: Monitor by TLC or LC-MS. The product usually appears more polar than the starting bromide.

  • Isolation: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in DCM and wash with 1N NaOH (to remove unreacted phenol) followed by brine.

Analytical Validation (QC)

When characterizing the products derived from 3-Bromo-1-phenylazetidine, specific NMR signatures confirm the integrity of the azetidine ring.

SignalApprox. Shift (

ppm)
MultiplicityDiagnostic Value
C3-H (Starting Material) 4.60 - 4.80QuintetDiagnostic of C-Br bond.
C3-H (Product - Aryl) 3.80 - 4.10MultipletUpfield shift indicates successful coupling.
C2/C4-H (Ring Protons) 3.50 - 4.50MultipletsComplex splitting patterns confirm the ring is intact (diastereotopic protons).

Troubleshooting Note: If you observe sharp singlets in the alkene region (5.0–6.0 ppm) or broad NH signals, the ring has likely opened via elimination or hydrolysis.

Safety & Handling

  • Skin Sensitizer: 3-Bromo-1-phenylazetidine is a potent alkylating agent. Double-gloving (Nitrile) is mandatory.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The C-Br bond can degrade upon prolonged exposure to light; amber vials are recommended.

References

  • Azetidines in Medicinal Chemistry

    • Smith, J. et al. "Azetidines: New Vistas in Heterocyclic Chemistry." Journal of Medicinal Chemistry. (2025). 3

  • Nickel-Catalyzed Cross-Coupling

    • Gou, F-H. et al. "Nickel-Catalyzed Cross-Coupling of Amino-Acid-Derived Alkylzinc Reagents."[4] Organic Letters. (2021).[5] 4

  • Synthesis of 3-Functionalized Azetidines

    • Ombito, J. O. et al. "Recent progress in synthesis of 3-functionalized azetidines."[6] Arkivoc. (2025).[6][7][8][9] 6[10]

  • Nucleophilic Substitution Protocols

    • BenchChem Application Notes.[11] "Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid [Analogous Mechanism]." 11

Sources

Application Note: Scalable Synthesis of 1-Phenyl-3-bromoazetidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the scalable synthesis of 1-phenyl-3-bromoazetidine . It prioritizes industrial viability, safety, and chemical purity, moving beyond simple academic preparations to robust process chemistry.

Abstract

This guide details the scalable synthesis of 1-phenyl-3-bromoazetidine, a conformationally restricted heterocyclic building block used in drug discovery. While direct alkylation of azetidines is common in small-scale discovery, it is cost-prohibitive at scale. This protocol focuses on the De Novo Assembly Route , utilizing low-cost aniline and epichlorohydrin to form the azetidine core, followed by functional group interconversion. Two distinct protocols are provided:

  • Method A (Process Scale): Sulfonate activation/displacement (Chromatography-free).

  • Method B (Discovery Scale): Modified Appel Reaction with enhanced TPPO removal.

Introduction & Retrosynthetic Analysis

Azetidines are high-value pharmacophores due to their ability to lower lipophilicity (LogD) while maintaining metabolic stability compared to larger rings. However, the 3-bromoazetidine core is a reactive "nitrogen mustard" equivalent, posing stability and safety challenges.

Key Challenges:

  • Ring Strain: The azetidine ring (~26 kcal/mol strain) is susceptible to ring-opening nucleophilic attack.

  • Dimerization: The free base of 1-phenyl-3-bromoazetidine can undergo intermolecular self-alkylation (polymerization). Critical Strategy: The final product is isolated and stored as the hydrobromide or hydrochloride salt to ensure shelf stability.

  • TPPO Removal: In phosphorus-based halogenations (Appel), triphenylphosphine oxide (TPPO) removal is the primary bottleneck on scale.

Retrosynthetic Strategy

The most robust route builds the ring from acyclic precursors rather than functionalizing an expensive pre-formed azetidine.

Retrosynthesis Target 1-Phenyl-3-bromoazetidine (Target Molecule) Intermediate 1-Phenyl-azetidin-3-ol (Stable Intermediate) Target->Intermediate Bromination (Inversion of Config) Precursors Aniline + Epichlorohydrin Intermediate->Precursors Ring Closure (2 Steps)

Figure 1: Retrosynthetic disconnection relying on the robust formation of the 3-hydroxyazetidine core.

Route A: Sulfonate Displacement (Process Scale)

Recommended for: >100g scale, GMP environments. Advantages: Avoids phosphorus byproducts; filtration-based workup; lower cost.

Step 1: Synthesis of 1-Phenyl-azetidin-3-ol

This step involves the alkylation of aniline with epichlorohydrin followed by base-mediated cyclization.

  • Reagents: Aniline (1.0 equiv), Epichlorohydrin (1.1 equiv), Ethanol (Solvent), NaOH (aq).

  • Mechanism: Aniline opens the epoxide to form the chlorohydrin intermediate, which then cyclizes under basic conditions.

Protocol:

  • Alkylation: To a stirred solution of aniline (50.0 g, 0.54 mol) in Ethanol (250 mL) at 0°C, add epichlorohydrin (55.0 g, 0.59 mol) dropwise over 1 hour.

  • Reaction: Allow to warm to room temperature (RT) and stir for 24 hours. Note: The reaction may be slow; monitoring by LCMS should show consumption of aniline and formation of the linear chlorohydrin.

  • Cyclization: Add an aqueous solution of NaOH (25 g in 50 mL water) dropwise. Heat the mixture to 60°C for 4 hours.

  • Workup: Concentrate ethanol under vacuum. Dilute residue with water (200 mL) and extract with Ethyl Acetate (3 x 150 mL).

  • Purification: The crude product often crystallizes upon cooling or trituration with cold ether/hexane (1:1). If oil persists, use a short silica plug (5% MeOH in DCM).

    • Target Yield: 65-75%

    • Appearance: Pale yellow to white solid.

Step 2: Mesylation and Bromination

Direct conversion of the alcohol to the bromide via a mesylate intermediate allows for a "clean" substitution without heavy phosphorus waste.

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), LiBr, Acetone/MEK.

Protocol:

  • Mesylation: Dissolve 1-phenyl-azetidin-3-ol (20.0 g, 134 mmol) in dry DCM (200 mL) with TEA (22.4 mL, 160 mmol). Cool to 0°C.

  • Add MsCl (11.5 mL, 147 mmol) dropwise. Stir at 0°C for 2 hours.

  • Quench/Wash: Wash with cold water (2x), sat. NaHCO3, and brine. Dry (MgSO4) and concentrate to obtain the crude mesylate (stable for short periods at 4°C).

  • Bromination (Finkelstein-like): Dissolve the crude mesylate in Acetone (or 2-Butanone for higher temp) (200 mL). Add Lithium Bromide (LiBr) (34.8 g, 400 mmol, 3.0 equiv).

  • Reflux: Heat to reflux (60-80°C) for 6-12 hours. Monitor by TLC/LCMS for disappearance of mesylate.

  • Isolation (Critical for Stability):

    • Cool to RT and filter off inorganic salts.

    • Concentrate the filtrate.[1][2] Dissolve residue in Et2O (200 mL).

    • Salt Formation: Cool to 0°C and slowly add 4M HCl in dioxane (or HBr in acetic acid) until precipitation is complete.

    • Filter the solid 1-phenyl-3-bromoazetidine hydrohalide salt. Wash with cold ether.

Route B: Modified Appel Reaction (Discovery Scale)

Recommended for: <20g scale, Rapid library generation. Advantages: One-step transformation from the alcohol; mild conditions.

Protocol
  • Setup: Dissolve 1-phenyl-azetidin-3-ol (10.0 g, 67 mmol) and CBr4 (26.6 g, 80 mmol) in dry DCM (150 mL) at 0°C.

  • Addition: Add Triphenylphosphine (PPh3) (21.0 g, 80 mmol) portion-wise over 30 mins. Exothermic reaction.

  • Stir: Stir at 0°C for 1 hour, then RT for 2 hours.

  • TPPO Removal (Zinc Chloride Method):

    • Innovation: Instead of column chromatography, add a solution of ZnCl2 (1.5 equiv) in Ethanol.[2]

    • Stir for 30 mins. The bulky [ZnCl2(TPPO)2] complex will precipitate.

    • Filter the suspension.[1][2][3][4] The filtrate contains the product.

  • Salt Isolation: Concentrate the filtrate, redissolve in ether, and precipitate as the HCl salt as described in Route A.

Scalability & Comparison

FeatureRoute A (Mesylate/LiBr)Route B (Appel)
Atom Economy HighLow (Generates Ph3PO mass)
Cost Low (Generic reagents)Moderate (PPh3/CBr4)
Purification Extraction/CrystallizationPrecipitation/Chromatography
Safety Good (Standard corrosives)Moderate (CBr4 is hepatotoxic)
Scalability Excellent (>1 kg)Poor (>100 g due to waste)

Safety & Handling (Crucial)

  • Nitrogen Mustard Warning: 1-phenyl-3-bromoazetidine is an alkylating agent. It acts as a constrained nitrogen mustard.

    • Skin: Causes severe blistering. Double-gloving (Nitrile + Laminate) is mandatory.

    • Inhalation: Handle only in a well-ventilated fume hood.

    • Decontamination: Quench spills with 10% aqueous sodium thiosulfate or dilute ammonia to open the ring/displace the bromide.

  • Stability: The free base is unstable and will dimerize/polymerize at room temperature. Always store as the HCl or HBr salt at -20°C.

Process Flow Diagram

ProcessFlow Start Start: Aniline + Epichlorohydrin Inter1 Intermediate: Chlorohydrin Start->Inter1 EtOH, 24h Cyclization Cyclization: NaOH, 60°C Inter1->Cyclization Alcohol 1-Phenyl-azetidin-3-ol Cyclization->Alcohol Extraction Activation Activation: MsCl / TEA Alcohol->Activation Route A Subst Substitution: LiBr, Reflux Activation->Subst Salt Salt Formation: HBr/HCl in Ether Subst->Salt Filtration Final Final Product: 1-Ph-3-Br-Azetidine.HX Salt->Final Crystallization

Figure 2: Workflow for the recommended Route A (Mesylate/LiBr) synthesis.

References

  • Azetidine Synthesis (Epichlorohydrin Route)

    • Title: "An improved, gram-scale synthesis of protected 3-haloazetidines"
    • Source:Arkivoc, 2018, iv, 195-214.
    • URL:[Link]

    • Relevance: Establishes the baseline for epichlorohydrin-amine cycliz
  • TPPO Removal (Zinc Chloride Method)

    • Title: "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents"
    • Source:J. Org.[5] Chem. 2017, 82, 19, 9931–9936.

    • URL:[Link]

    • Relevance: Valid
  • Mesylate Displacement Strategy

    • Title: "Development of an Optimized Process for the Prepar
    • Source:Org.[1][5][6][7][8] Process Res. Dev. 2002, 6, 6, 824–828.

    • URL:[Link]

    • Relevance: Provides the industrial precedent for the sulfon
  • Appel Reaction Overview

    • Title: "Appel Reaction"[4][6][7][8][9][10]

    • Source: Organic Chemistry Portal.[7]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Preventing ring-opening side reactions of 3-Bromo-1-phenylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-1-phenylazetidine

A Guide to Preventing Ring-Opening Side Reactions

Welcome to the technical support center for 3-Bromo-1-phenylazetidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. As Senior Application Scientists, we understand that the high reactivity and inherent ring strain of azetidines can lead to challenging side reactions, primarily undesired ring-opening. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you maintain the integrity of the azetidine core during your synthetic manipulations.

Section 1: Understanding the Instability - The "Why"

This section addresses the fundamental chemical principles governing the stability of the 3-Bromo-1-phenylazetidine ring.

Q1: What makes the 3-bromo-1-phenylazetidine ring so susceptible to opening?

A: The propensity of the azetidine ring to open is primarily driven by its significant inherent ring strain, which is approximately 25.4 kcal/mol.[1][2][3] This strain, arising from distorted bond angles deviating from the ideal sp³ hybridization, makes the four-membered ring thermodynamically less stable than its acyclic or larger-ring counterparts.

Several factors specific to 3-Bromo-1-phenylazetidine exacerbate this instability:

  • Activation by the Nitrogen Lone Pair: The nitrogen atom's lone pair can be protonated by acids or coordinate to Lewis acids.[1] This creates a highly strained and reactive azetidinium ion, which dramatically increases the electrophilicity of the ring carbons, making them prime targets for nucleophilic attack.[4][5][6]

  • The Role of the Bromine Atom: The bromine at the C-3 position is a good leaving group. Its departure can be assisted by the neighboring nitrogen atom, potentially forming a highly unstable and reactive bicyclic aziridinium-like intermediate. This intermediate is rapidly intercepted by nucleophiles, leading to ring-opened products.[7]

  • The N-Phenyl Substituent: The electronic properties of the N-phenyl group influence the basicity and nucleophilicity of the azetidine nitrogen. While it is less basic than an N-alkyl substituent, it can still be protonated under sufficiently acidic conditions, initiating a decomposition cascade.[8]

Q2: What are the primary chemical pathways that lead to the ring-opening of 3-bromo-1-phenylazetidine?

A: There are three principal mechanisms that researchers encounter. Understanding which pathway is likely occurring is the first step in effective troubleshooting.

  • Acid-Catalyzed Ring-Opening: This is the most common failure mode, especially during reactions involving acidic reagents or during standard silica gel chromatography. Brønsted or Lewis acids coordinate to the azetidine nitrogen, activating the ring for nucleophilic attack.[1][8] This can occur even with trace amounts of acid.

  • Direct Nucleophilic Attack (SN2-type): Strong nucleophiles can directly attack the electrophilic carbons of the azetidine ring (typically at the C-2 or C-4 positions).[1] This pathway competes with the desired SN2 displacement of the bromide at C-3. The regioselectivity of this attack is influenced by steric and electronic factors.[4]

  • Solvolysis: If a protic solvent like water, methanol, or ethanol is used, the solvent molecule itself can act as a nucleophile, leading to ring-opened products.[9][10] This is a critical consideration during reaction workups.

Ring_Opening_Mechanisms cluster_0 Core Reactant cluster_1 Path A: Acid-Catalyzed cluster_2 Path B: Direct Nucleophilic Attack cluster_3 Path C: Solvolysis Azetidine 3-Bromo-1-phenylazetidine Activated Activated Azetidinium Intermediate Azetidine->Activated Coordination/ Protonation Product_B Ring-Opened Product (e.g., γ-functionalized amine) Azetidine->Product_B Direct attack at C2/C4 (Sₙ2-type) Product_C Solvent-Adduct Ring-Opened Product Azetidine->Product_C Solvent acts as nucleophile LA Lewis Acid (LA) or Brønsted Acid (H⁺) Product_A Ring-Opened Product (e.g., γ-amino alcohol) Activated->Product_A Attack at C2/C4 Nu_A Nucleophile (Nu⁻) Nu_B Strong Nucleophile (Nu⁻) Solvent Protic Solvent (e.g., H₂O, MeOH)

Figure 1. Primary mechanisms of ring-opening for 3-bromo-1-phenylazetidine.

Section 2: Troubleshooting Guide - The "How To"

This section provides solutions to specific experimental challenges you may encounter.

Q3: I am attempting a nucleophilic substitution at the C-3 position, but I'm getting a complex mixture of products and low yield. What is likely happening?

A: This is a classic case of competing pathways. While you desire an SN2 reaction at C-3, the conditions are likely promoting ring-opening.

Troubleshooting Steps:

  • Assess Your Nucleophile and Base:

    • Hard vs. Soft Nucleophiles: If you are using a "hard," highly basic nucleophile (e.g., alkoxides, hydroxide), it may preferentially attack the ring protons or act as a base to promote elimination, or attack the ring carbons. Consider using "softer" nucleophiles if the chemistry allows.

    • Base Strength: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®, or a bulky amine like 2,6-lutidine) instead of a strong, nucleophilic one. This minimizes direct attack on the azetidine ring.[11]

  • Lower the Reaction Temperature: Ring-opening has a higher activation energy than the desired substitution.[1] Running the reaction at a lower temperature (e.g., starting at 0 °C or even -20 °C and slowly warming) can significantly favor the kinetic substitution product over the thermodynamic ring-opened products.[12]

  • Control Stoichiometry: Add the nucleophile slowly (e.g., via syringe pump) to the solution of the azetidine. Maintaining a low instantaneous concentration of the nucleophile can disfavor bimolecular ring-opening reactions.

Q4: My starting material or product appears to be degrading during aqueous workup or silica gel chromatography. How can I improve its stability?

A: This is almost certainly due to acid-catalyzed decomposition. Standard aqueous workups can become acidic, and silica gel is inherently acidic, which can protonate the azetidine nitrogen and catalyze its decomposition.[2][8]

Recommended Solutions:

  • Workup:

    • Quench the reaction with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃), not a strong acid.

    • Ensure all aqueous layers during extraction are kept neutral or slightly basic (pH 7-8).

  • Purification:

    • Avoid standard silica gel. Instead, use a deactivated stationary phase. You can either purchase pre-treated silica or prepare it by slurrying the silica gel in the eluent containing 1-2% triethylamine or ammonia in methanol, then packing the column as usual.[12]

    • Use an alternative stationary phase. Neutral or basic alumina is an excellent alternative to silica gel for acid-sensitive amines.[12]

    • Minimize contact time. If you must use silica, perform the chromatography as quickly as possible.

Q5: My downstream reaction requires a Lewis acid, but adding it instantly consumes my 3-bromo-1-phenylazetidine. What are my options?

A: The strong coordination of a Lewis acid to the azetidine nitrogen makes the ring extremely prone to opening.[1] However, you can mitigate this with careful experimental design.

Mitigation Strategies:

  • Choose a Weaker Lewis Acid: Opt for milder Lewis acids. For example, instead of AlCl₃ or TiCl₄, consider using ZnCl₂, Sc(OTf)₃, or Yb(OTf)₃, which are less aggressive.[13][14]

  • Inverse Addition at Low Temperature: At a very low temperature (e.g., -78 °C), add your solution of 3-bromo-1-phenylazetidine to the Lewis acid/reagent mixture. This ensures the azetidine is immediately consumed in the desired reaction rather than sitting in an excess of Lewis acid, which would promote decomposition.

  • Protect the Substrate: If applicable, perform the Lewis acid-catalyzed reaction on a precursor before forming the azetidine ring. This is a common strategy in multi-step synthesis to avoid subjecting a sensitive moiety to harsh conditions.

Section 3: Recommended Protocols

Adherence to these protocols will provide a robust foundation for successfully handling and reacting 3-bromo-1-phenylazetidine.

Protocol 1: General Conditions for Nucleophilic Substitution at C-3

This protocol is optimized to favor substitution over ring-opening.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-1-phenylazetidine (1.0 eq).

  • Solvent: Dissolve the starting material in an appropriate aprotic solvent (e.g., THF, DMF, or Acetonitrile) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. For particularly sensitive reactions, cool to -20 °C or -40 °C.

  • Reagent Addition:

    • If using a salt of a nucleophile (e.g., NaN₃), add it as a solid in one portion.

    • If using a liquid nucleophile or base, add it dropwise over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the reduced temperature and slowly warm to room temperature over several hours. Monitor the reaction progress closely by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

Protocol 2: Recommended Workup and Purification Procedure

This procedure is designed to prevent acid-catalyzed degradation.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine. Crucially, do not wash with acidic solutions like 1M HCl.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography:

    • Column Preparation: Prepare a column with neutral alumina or triethylamine-deactivated silica gel (slurry silica in an eluent containing 1% Et₃N).

    • Elution: Load the crude product and elute with a suitable solvent system (e.g., hexanes/ethyl acetate).

    • Product Isolation: Collect the fractions containing the purified product and concentrate under reduced pressure to yield the final compound.

Section 4: Data Summary Table

This table provides a quick-reference guide to experimental choices for maximizing the stability of the azetidine ring.

ParameterRecommended ChoiceRationale & Caution
Solvent Aprotic (THF, DMF, CH₃CN, Toluene)Avoid protic solvents (MeOH, EtOH, H₂O) which can act as nucleophiles (solvolysis).[9][10]
Temperature ≤ Room Temperature (0 °C or below is ideal)Lower temperatures disfavor the higher activation energy ring-opening pathway.[1][12]
Acids Strictly avoidBrønsted and Lewis acids will catalyze ring-opening. If required, use mild Lewis acids at low temperatures.[14]
Bases Non-nucleophilic, hindered bases (DBU, 2,6-lutidine)Avoid strong, small nucleophilic bases (e.g., NaOH, NaOMe) that can initiate ring-opening.
Workup pH Neutral to slightly basic (pH 7-8)Maintain pH with NaHCO₃ or a phosphate buffer. Acidic conditions cause rapid decomposition.[8]
Purification Neutral Alumina or Et₃N-treated Silica GelStandard silica gel is acidic and will degrade the product.[2][12]

References

  • Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. National Center for Biotechnology Information. [Link]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Indian Institute of Technology Kanpur. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Center for Biotechnology Information. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Organic Chemistry Portal. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal. [Link]

  • Recent updates and future perspectives in aziridine synthesis and reactivity. National Center for Biotechnology Information. [Link]

  • Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. Request PDF on ResearchGate. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Center for Biotechnology Information. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. [Link]

  • Synthetic Applications of Aziridinium Ions. MDPI. [Link]

  • Assessing the rates of ring-opening of aziridinium and azetidinium ions: a dramatic ring size effect. PubMed. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Solvolysis Reactions | Overview, Types & Mechanisms. Study.com. [Link]

  • Solvolysis. Wikipedia. [Link]

  • Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols. Request PDF on ResearchGate. [Link]

  • Lewis Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Technical Support Center: Optimizing Substitution Reactions of 3-Bromoazetidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions to help you improve yields and overcome common challenges in nucleophilic substitution reactions of 3-bromoazetidines. As a strained four-membered ring, azetidines present unique synthetic challenges, but with careful control of reaction parameters, they serve as invaluable building blocks in medicinal chemistry.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why are substitution reactions on 3-bromoazetidines often low-yielding?

A1: The primary challenge stems from the inherent ring strain of the azetidine core (approx. 25.4 kcal/mol), which makes it susceptible to undesired side reactions.[3] Key factors contributing to low yields include:

  • Competing Ring-Opening: The azetidine nitrogen can be protonated or coordinated by Lewis acids, activating the ring for nucleophilic attack that leads to cleavage rather than substitution.[3][4][5]

  • Formation of Azetidinium Intermediates: The reaction can proceed through an intermediate N-acyl-azetidinium ion pair, especially in catalyzed reactions. The stability and reactivity of this intermediate are critical, and its uncontrolled decomposition can lead to ring-opened products.[6][7]

  • Steric Hindrance: The compact nature of the four-membered ring can create significant steric hindrance at the C3 position, slowing down the desired SN2 reaction, particularly with bulky nucleophiles or substituents.

  • Elimination Reactions: The use of strong or bulky bases can promote the elimination of HBr to form a highly reactive 1-azetine intermediate, leading to polymerization or other side reactions.

Q2: What is the most critical factor to control in these reactions?

A2: Preventing the undesired ring-opening of the azetidine nucleus is the most critical aspect. This is typically achieved by meticulously controlling the reaction's acidity and temperature. Even trace amounts of acid can protonate the azetidine nitrogen, drastically increasing ring strain and promoting cleavage.[3] Therefore, the choice of base, solvent, and the purity of all reagents are paramount.

Q3: How does the N-protecting group influence the reaction's outcome?

A3: The N-protecting group is not just a passive spectator; it fundamentally modulates the ring's reactivity and stability.

  • Electronic Effects: Electron-withdrawing groups like Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), or Tosyl (p-toluenesulfonyl) are commonly used.[8][9] They decrease the nucleophilicity of the ring nitrogen, preventing it from competing with the external nucleophile and reducing its tendency to coordinate with Lewis acidic species that could trigger ring-opening.

  • Steric Effects: A bulky protecting group can sterically shield the ring and influence the trajectory of the incoming nucleophile.

  • Cleavage Conditions: The choice of protecting group must be compatible with the overall synthetic route, particularly the deprotection conditions, which must be mild enough to avoid damaging the azetidine core.[9]

N-Protecting GroupElectronic EffectCommon Deprotection ConditionsKey Considerations
Boc Electron-withdrawingAcidic (e.g., TFA, HCl in dioxane)Deprotection can generate acid, risking ring-opening. Requires careful workup.
Cbz Electron-withdrawingHydrogenolysis (e.g., H₂, Pd/C)Orthogonal to acid/base-labile groups. Conditions are generally mild.[8]
Tosyl (Ts) Strongly Electron-withdrawingHarsh (e.g., Na/NH₃, HBr/phenol)Provides significant stability but removal can be challenging.
Benzhydryl (Bh) Bulky, Electron-donatingHydrogenolysisCan facilitate specific reaction pathways like photochemical cyclizations.[4]

Troubleshooting Guide: From Low Conversion to Product Decomposition

This section provides solutions to specific experimental issues.

Issue 1: Low or No Conversion of Starting Material

Your reaction stalls, and you recover a significant amount of unreacted 3-bromoazetidine.

Potential Causes & Solutions
  • Insufficient Nucleophilicity: The chosen nucleophile may be too weak to displace the bromide from the sterically hindered C3 position.

    • Solution: If possible, switch to a more potent nucleophile. Alternatively, the nucleophile can be activated in situ. For example, for alcohol nucleophiles, pre-treatment with a non-nucleophilic base like sodium hydride (NaH) to form the more reactive alkoxide can dramatically increase the reaction rate.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing reactants and transition states.

    • Causality: Highly polar solvents can solvate the nucleophile, reducing its reactivity. Ethereal solvents have been shown to provide excellent selectivity and yields in many cases.[6][10]

    • Solution: Screen a range of solvents. Start with ethereal solvents like 2-MeTHF or THF, and consider aprotic polar solvents like DMF or acetonitrile if solubility is an issue, though be mindful that they can sometimes promote side reactions.

SolventDielectric Constant (ε)Typical Use CasePotential Issues
2-MeTHF 6.2Excellent choice for high selectivity.[10]Lower boiling point.
THF 7.6Good general-purpose ethereal solvent.[11]Peroxide formation; lower boiling point.
Dioxane 2.2Higher boiling point for sluggish reactions.Peroxide formation.
Acetonitrile (ACN) 37.5Good for dissolving salt-like nucleophiles.Can promote SN1-type side reactions.
DMF 36.7High boiling point; excellent solvating power.Difficult to remove; potential for decomposition at high T.
  • Inappropriate Temperature: The reaction may have a high activation energy that is not being overcome.

    • Solution: While low temperatures are generally preferred to minimize side reactions, a lack of conversion may necessitate gentle heating. Run the reaction at room temperature first, then incrementally increase the temperature to 40-60 °C. Use a tool like a DOT diagram to map out your optimization strategy.

Workflow for Optimizing Low Conversion

G start Low Conversion Observed q1 Is the nucleophile strong enough? start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   q2 Is the solvent optimal? a1_yes->q2 sol1 Activate nucleophile (e.g., deprotonate with NaH) or choose a stronger one. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes   a2_no No q2->a2_no   q3 Is the temperature sufficient? a2_yes->q3 sol2 Screen ethereal solvents (2-MeTHF, THF) first. Consider ACN/DMF for solubility. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes   a3_no No q3->a3_no   end_node Yield Improved a3_yes->end_node sol3 Incrementally increase temperature (e.g., RT -> 40°C -> 60°C). Monitor for side products. a3_no->sol3 sol3->end_node

Caption: A troubleshooting workflow for low conversion.

Issue 2: Significant Formation of Side Products (Ring-Opening)

Your desired product is formed, but the major product is an acyclic amine resulting from the cleavage of the azetidine ring.

Potential Causes & Solutions
  • Acidic Conditions (Lewis or Brønsted): This is the most common cause of ring-opening.[3] The acid source can be explicit (e.g., an additive) or implicit (e.g., impurities in reagents, acidic byproduct like HBr).

    • Causality: Coordination of a proton or Lewis acid to the azetidine nitrogen creates a highly strained azetidinium ion. This species is an excellent electrophile, and nucleophilic attack at one of the ring carbons (often the less hindered one) leads to rapid ring cleavage.

    • Solution:

      • Use an Acid Scavenger: Add a mild, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine like 2,6-lutidine) to neutralize any HBr formed in situ.

      • Purify Reagents: Ensure all reagents and solvents are anhydrous and free of acidic impurities.

      • Control Temperature: Perform the reaction at low temperatures (0 °C to -20 °C) to disfavor the high-energy pathway of ring-opening.[3]

Visualizing Competing Pathways

G sub 3-Bromoazetidine prod_sn2 Desired Product (C3-Substituted Azetidine) sub->prod_sn2 intermediate Azetidinium Ion (Activated Ring) sub->intermediate label_sn2 Desired SN2 Pathway (Mild Base, Low Temp) label_open Undesired Ring-Opening Pathway (Acidic Conditions, High Temp) prod_open Side Product (Ring-Opened Amine) intermediate->prod_open

Sources

Stability of 3-Bromo-1-phenylazetidine in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 3-Bromo-1-phenylazetidine

Topic: Stability of 3-Bromo-1-phenylazetidine in Acidic vs. Basic Conditions Ticket ID: #AZT-3Br-Ph-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

3-Bromo-1-phenylazetidine presents a unique stability profile governed by two competing structural features: the high ring strain of the azetidine core (~25 kcal/mol) and the reactivity of the secondary bromide.

  • In Acidic Conditions: The primary failure mode is ring opening . The N-phenyl group reduces nitrogen basicity compared to alkyl azetidines, but protonation still occurs, activating the ring toward nucleophilic cleavage (hydrolysis).

  • In Basic Conditions: The primary failure mode is elimination . While the ring is generally stable to nucleophilic attack at the carbons, the 3-bromo substituent is prone to E2 elimination to form the unstable 1-phenylazetine, particularly with strong, bulky bases.

Part 1: Acidic Stability & Troubleshooting

User Issue: "I am observing rapid decomposition of my starting material during acid workup or in acidic media."

Root Cause Analysis

Azetidines are kinetically stable but thermodynamically unstable. In acidic media, the nitrogen atom—though less basic due to the N-phenyl conjugation—eventually protonates. This protonation creates a highly electrophilic azetidinium ion. Any available nucleophile (water, chloride, alcohol) will attack the ring carbons (C2 or C4) to relieve ring strain, resulting in irreversible ring opening [1].

Mechanistic Pathway (Acid)

AcidDecomposition Start 3-Bromo-1-phenylazetidine Protonated Protonated Azetidinium (Activated Core) Start->Protonated + H+ (Fast) TS Nucleophilic Attack (at C2/C4) Protonated->TS + H2O / Nu- Product Ring-Opened Amino-Alcohol/Halide TS->Product Strain Release (Irreversible)

Figure 1: Acid-mediated decomposition pathway showing activation via protonation followed by nucleophilic ring opening.

Troubleshooting Guide (Acidic Conditions)
SymptomProbable CauseCorrective Action
Loss of product mass Complete hydrolysis to water-soluble linear amines.Avoid pH < 4. Use buffered quench solutions (e.g., Phosphate buffer pH 6-7) instead of strong acids like HCl.
New spots on TLC (Polar) Formation of amino-alcohol ring-opened products.Temperature Control: Perform all acid-involved steps at 0°C. Rate of ring opening is highly temperature-dependent.
Low yield in reductive amination Acid catalyst (AcOH) opened the ring before reaction.Switch Catalyst: Use Lewis acids (e.g., Ti(OiPr)4) which are often gentler on the azetidine core than Brønsted acids.

Part 2: Basic Stability & Troubleshooting

User Issue: "My substitution reaction failed, and I see polymerization or complex mixtures."

Root Cause Analysis

In basic conditions, the azetidine ring itself is robust against opening. However, the 3-bromo substituent becomes the liability.

  • Substitution (Sn2): Desired pathway. Requires a good nucleophile and polar aprotic solvent. Note that the "puckered" conformation of the azetidine ring can sterically hinder the required 180° backside attack [2].

  • Elimination (E2): Undesired pathway. Strong bases promote the elimination of HBr to form 1-phenylazetine . This intermediate is anti-aromatic and highly strained, leading to immediate polymerization or decomposition [3].

Mechanistic Pathway (Base)

BaseReactivity cluster_0 Competing Pathways Start 3-Bromo-1-phenylazetidine Sn2 Pathway A: Sn2 Substitution (Nucleophilic Attack) Start->Sn2 Soft Nucleophile (e.g., N3-, RS-) E2 Pathway B: E2 Elimination (Base Attack on H) Start->E2 Hard/Bulky Base (e.g., tBuO-, OH-) Product_A 3-Substituted Azetidine (Desired) Sn2->Product_A Product_B 1-Phenylazetine (Unstable Intermediate) E2->Product_B Decomp Polymerization/Decomposition Product_B->Decomp Rapid

Figure 2: Competition between substitution (Sn2) and elimination (E2) pathways in basic media.

Troubleshooting Guide (Basic Conditions)
SymptomProbable CauseCorrective Action
Black tar/polymerization E2 Elimination to unstable azetine.Change Base: Switch from strong bases (NaH, KOtBu) to weaker, non-nucleophilic bases (K2CO3, Cs2CO3).
No Reaction (Recovery of SM) Ring puckering hindering Sn2 attack.Solvent Switch: Use dipolar aprotic solvents (DMF, DMSO) to enhance nucleophilicity. Heat gently (40-50°C), but monitor closely.
Hydrolysis to Alcohol Hydroxide acting as nucleophile.[1]Dry Conditions: Ensure solvents are anhydrous. Hydroxide is a competent nucleophile for Sn2 on this substrate.

Part 3: Comparative Stability Matrix

The following data summarizes the stability windows based on general N-aryl azetidine reactivity profiles [1][4].

ConditionStability RatingDominant MechanismRecommendation
pH < 2 (Strong Acid) Critical Instability N-Protonation

Ring Opening
Strictly Avoid.
pH 4-6 (Weak Acid) Moderate Risk Slow HydrolysisKeep contact time < 30 mins at 0°C.
pH 7 (Neutral) Stable N/APreferred storage condition.
pH 8-12 (Weak Base) Stable Slow Sn2 (if heated)Safe for workup.
pH > 12 (Strong Base) High Risk E2 EliminationAvoid heating; avoid bulky bases.

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. Link

  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions. Link

  • Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions. Link

  • Organic Letters. (2018). Oxidative Cascade Reaction of N-Aryl-3-alkylideneazetidines. PubMed. Link

Sources

Troubleshooting low conversion in 3-Bromo-1-phenylazetidine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 3-Bromo-1-phenylazetidine Couplings


 Azetidine Couplings
Reference ID:  TSC-AZET-003

Executive Summary & Diagnostic Logic

The Core Challenge: Coupling 3-bromo-1-phenylazetidine presents a "perfect storm" of synthetic challenges: it requires forming a bond at a secondary


 carbon within a strained four-membered ring. Standard Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) typically fails here, yielding <10% conversion or complex mixtures.

Immediate Diagnostic: Before altering reagents, categorize your failure mode using the logic tree below.

TroubleshootingLogic Start Start: Low Yield (<10%) CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes (SM Intact) CheckSM->SM_Yes No reaction SM_No No (SM Consumed) CheckSM->SM_No Reaction occurred OxidativeFail FAILURE MODE: Oxidative Addition Pd(0) cannot insert into sec-alkyl-Br SM_Yes->OxidativeFail Action1 Action: Switch to Ni Catalysis (See Section 3) OxidativeFail->Action1 CheckProd Check Major Byproduct SM_No->CheckProd Byprod_Alkene Azetine / Isomerized Alkene CheckProd->Byprod_Alkene Alkene observed Byprod_Open Linear Amine / Allylamine CheckProd->Byprod_Open Ring opened BetaElim FAILURE MODE: Beta-Hydride Elimination Standard Pd pathway favors elimination over coupling Byprod_Alkene->BetaElim BetaElim->Action1 RingStrain FAILURE MODE: Ring Opening Lewis Acid or Thermal Decomposition Byprod_Open->RingStrain Action2 Action: Lower Temp / Photoredox (See Section 4) RingStrain->Action2

Figure 1: Diagnostic logic flow for identifying the root cause of coupling failure.

The "Classic" Failure: Why Palladium Fails

Q: I am using Pd(dppf)Cl₂ or Pd(PPh₃)₄ with boronic acid. Why is the reaction stuck?

A: You are fighting two fundamental mechanistic barriers inherent to Palladium catalysis with secondary alkyl halides:

  • Slow Oxidative Addition: The electron-rich

    
     C-Br bond is significantly harder for Pd(0) to break compared to aryl halides (
    
    
    
    ).
  • Rapid

    
    -Hydride Elimination:  Even if oxidative addition occurs, the resulting alkyl-Palladium species (Intermediate B in Fig 2) has a hydrogen atom on the 
    
    
    
    -carbon (the azetidine ring CH). Elimination of this hydride to form an alkene (azetine) is kinetically faster than the transmetallation step required for coupling.

The Result: You recover starting material (if step 1 fails) or generate elimination byproducts (if step 2 dominates).

The Solution: Nickel Catalysis (Negishi/Suzuki)

Q: How do I overcome the


-elimination problem? 

A: Switch to Nickel Catalysis . Unlike Palladium, Nickel facilitates a radical pathway (Single Electron Transfer) for the oxidative addition step. This generates a radical species that recombines with the metal, bypassing the slow concerted insertion that plagues Palladium.

Recommended Protocol (The "Fu Conditions"): This protocol utilizes a PyBox or Bio-oxazoline ligand to stabilize the Nickel species and suppress


-elimination.
ComponentRecommendationFunction
Catalyst NiCl₂[1][2] · glyme (10 mol%)Pre-catalyst source.
Ligand PyBox (e.g., s-Bu-PyBox) or Bipyridine Tridentate/Bidentate ligands prevent vacant sites necessary for

-elimination.
Coupling Partner Aryl Zinc Reagent (Negishi)Zinc reagents transmetallate faster than Boron, outcompeting elimination.
Solvent DMA or DMIPolar aprotic solvents stabilize the polar transition states.
Temperature 60°CSufficient for activation but minimizes thermal ring opening.

Step-by-Step Workflow:

  • Glovebox/Schlenk: Charge vial with NiCl₂·glyme (0.1 eq) and PyBox ligand (0.12 eq).

  • Add solvent (DMA) and stir for 10 mins to form the complex (solution turns color).

  • Add 3-bromo-1-phenylazetidine (1.0 eq).

  • Add Aryl-Zinc reagent (1.5 eq) dropwise.

  • Heat to 60°C for 12 hours.

Advanced Solution: Metallaphotoredox (Mild Conditions)

Q: My N-phenyl azetidine decomposes/opens at 60°C. What now?

A: N-phenyl azetidines are electronically distinct from N-Boc variants. The aniline-like nitrogen can make the ring susceptible to acid-catalyzed opening or oxidation. If thermal conditions cause decomposition, you must use Metallaphotoredox Catalysis .

This method uses light to generate the alkyl radical at room temperature, coupled with a Nickel cycle to form the bond.

Photoredox Ir_GS Ir(III) Ground State Ir_Star *Ir(III) Excited Ir_GS->Ir_Star Blue Light Ir_Ox Ir(IV) Oxidized Ir_Star->Ir_Ox SET (Oxidation) Ir_Ox->Ir_GS SET from Ni(I) Substrate 3-Br-Azetidine Radical Azetidine Radical Substrate->Radical Br abstraction (via Silane/Cat) Ni_II Ni(II) Ar-Br Radical->Ni_II Radical Capture Ni_0 Ni(0) Ln Ni_III Ni(III) Ar-Alkyl Ni_II->Ni_III Ni_III->Ni_0 Elimination Product Coupled Product Ni_III->Product Reductive Elim

Figure 2: Dual catalytic cycle avoiding high thermal loads. The radical generation decouples the difficult oxidative addition.

Protocol (Molander/MacMillan Type):

  • Photocatalyst: Ir(dFCF₃ppy)₂dtbbpy (1 mol%)

  • Metal Catalyst: NiCl₂[1]·dme / dtbbpy (5 mol%)

  • Light Source: Blue LED (450 nm)

  • Additives: Tris(trimethylsilyl)silane (TTMSS) can be used as a halogen abstraction agent to generate the radical if direct oxidative addition is slow.

Substrate Specifics: The N-Phenyl Trap

Q: Does the N-Phenyl group affect the reaction compared to N-Boc?

A: Yes, significantly.

  • Catalyst Poisoning: The N-phenyl nitrogen has a lone pair that is less available than an alkyl amine but can still coordinate to Nickel, potentially arresting the catalytic cycle. Mitigation: Use a slight excess of ligand (e.g., 1.2:1 Ligand:Metal ratio) to outcompete the substrate.

  • Ring Stability: While N-Boc stabilizes the ring against nucleophilic opening, N-Phenyl activates the ring towards oxidative opening or hydrolysis under acidic conditions. Avoid Lewis Acids (like uncatalyzed ZnBr₂) and ensure your reaction mixture remains strictly anhydrous.

References

  • Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides

    • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society.
    • (Validation of Ni/Pybox for secondary alkyl halides).

  • Photoredox/Nickel Dual Catalysis for Azetidines

    • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014).
    • (Establishes the radical capture mechanism for secondary alkyl substrates).

  • Azetidine Ring Stability & Opening

    • Doda, K., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
    • (Specific data on N-Phenyl azetidine instability).

Sources

Minimizing elimination byproducts when using 3-Bromo-1-phenylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-1-phenylazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions and minimize the formation of unwanted byproducts, particularly those arising from elimination pathways. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.

Troubleshooting Guide: Minimizing Elimination Byproducts

The strained four-membered ring of azetidine makes it susceptible to various reaction pathways. A common challenge encountered when working with 3-bromo-1-phenylazetidine is the competition between the desired nucleophilic substitution (SN2) and the undesired elimination (E2) reaction, which leads to the formation of 1-phenyl-2-azetine. This guide will help you diagnose and resolve issues related to the formation of this byproduct.

Question 1: I am observing a significant amount of an elimination byproduct in my reaction with 3-Bromo-1-phenylazetidine. What is the likely structure of this byproduct and how can I confirm its presence?

Answer:

The most probable elimination byproduct is 1-phenyl-2-azetine, which is formed through an E2 (bimolecular elimination) mechanism. In this process, a base removes a proton from a carbon atom adjacent to the carbon bearing the bromine, while the bromide ion is simultaneously eliminated. This results in the formation of a double bond within the azetidine ring.

Confirmation of 1-phenyl-2-azetine:

  • 1H NMR Spectroscopy: The formation of the C=C double bond in the azetine ring will result in characteristic signals in the vinyl region of the 1H NMR spectrum (typically between 5.0 and 7.0 ppm). The protons on the double bond will likely appear as multiplets.

  • Mass Spectrometry (MS): The elimination byproduct will have a molecular weight that is 81 units (the mass of HBr) less than the starting material or the substitution product. You can identify this species by its distinct m/z value in the mass spectrum.

  • Thin Layer Chromatography (TLC): The elimination byproduct will likely have a different Rf value compared to your starting material and the desired substitution product. It is often less polar than the corresponding substituted azetidine.

Diagram: Competing SN2 and E2 Pathways

sub 3-Bromo-1-phenylazetidine sn2_product Desired S_N2 Product (3-Substituted-1-phenylazetidine) sub->sn2_product Nucleophilic Attack e2_product Elimination Byproduct (1-phenyl-2-azetine) sub->e2_product Proton Abstraction & Bromide Elimination nucleophile Nucleophile (Nu:) nucleophile->sub base Base (B:) base->sub start Crude Reaction Mixture (Substitution & Elimination Products) chromatography Flash Column Chromatography start->chromatography crystallization Crystallization start->crystallization product Pure 3-Substituted-1-phenylazetidine chromatography->product byproduct 1-phenyl-2-azetine Byproduct chromatography->byproduct crystallization->product

Storage conditions to prevent degradation of 3-Bromo-1-phenylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-1-phenylazetidine

Guide Series: Stability, Storage, and Degradation Prevention

Welcome to the technical support guide for 3-Bromo-1-phenylazetidine. This document provides in-depth guidance on the optimal storage conditions, troubleshooting of potential degradation issues, and safe handling of this valuable synthetic building block. As researchers and drug development professionals, ensuring the integrity of your starting materials is paramount to the success and reproducibility of your experiments. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges you may encounter.

Section 1: FAQs - Recommended Storage and Handling

This section covers the most common questions regarding the day-to-day storage and handling of 3-Bromo-1-phenylazetidine.

Q1: What are the ideal storage conditions for 3-Bromo-1-phenylazetidine?

To ensure maximum stability and prevent degradation, 3-Bromo-1-phenylazetidine should be stored under a specific set of conditions that protect it from environmental factors known to affect azetidines and halogenated compounds.

Causality: The azetidine ring is inherently strained (approx. 25.4 kcal/mol), making it more susceptible to ring-opening reactions compared to less strained heterocycles like pyrrolidines.[1] Furthermore, the parent azetidine compound is known to be sensitive to moisture and atmospheric carbon dioxide.[2] The C-Br bond also presents a potential site for nucleophilic attack. Therefore, protective storage is not just a recommendation but a critical requirement.

Recommended Storage Conditions Summary:

ParameterRecommendationRationale
Temperature Long-term: -20°C; Short-term: 2-8°CReduces molecular motion, slowing potential degradation reactions.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents reaction with atmospheric moisture, oxygen, and CO₂.[2]
Light Protect from Light (Amber Vial)Minimizes the risk of light-induced radical reactions or decomposition.
Container Tightly Sealed Glass Vial with PTFE-lined CapEnsures an airtight seal and prevents reaction with container materials.
Purity Store in solid form if possible; if in solution, use anhydrous aprotic solvents.Solvents, especially protic ones, can facilitate degradation pathways.
Q2: Why is an inert atmosphere so critical for this compound?

The necessity for an inert atmosphere stems from the reactivity of the azetidine nitrogen. The lone pair of electrons on the nitrogen atom can react with:

  • Moisture (H₂O): Water can act as a weak acid, potentially protonating the nitrogen, or as a nucleophile, leading to hydrolysis and ring-opening.

  • Carbon Dioxide (CO₂): The parent compound, azetidine, is known to absorb CO₂ from the air, likely forming a carbamate-like adduct.[2] This introduces impurities and consumes the reagent.

  • Oxygen (O₂): While less reactive than moisture or CO₂, prolonged exposure to oxygen can lead to oxidative degradation, often presenting as a discoloration of the material.

Q3: What materials and chemicals are incompatible with 3-Bromo-1-phenylazetidine?

To prevent violent reactions or rapid degradation, avoid storing or mixing 3-Bromo-1-phenylazetidine with the following:

  • Strong Acids: Acid-mediated decomposition is a significant degradation pathway for N-aryl azetidines.[4] Protonation of the azetidine nitrogen activates the strained ring, making it highly susceptible to nucleophilic attack and subsequent ring-opening.

  • Strong Oxidizing Agents: These can react with the azetidine ring or the phenyl group, leading to uncontrolled oxidation.[5]

  • Strong Bases and Nucleophiles: While the azetidine ring itself can be opened by strong nucleophiles, the primary concern is the displacement of the bromide, which is a good leaving group.

  • Alkali Metals: Halogenated solvents should not be stored with alkali metals like sodium or potassium, as mixing can lead to explosive reactions.[5]

Section 2: Troubleshooting Guide - Identifying and Preventing Degradation

This section addresses common observational and analytical issues that may indicate compound degradation and provides guidance on how to proceed.

Q4: My compound has turned from a white/off-white solid to a yellow or brown oil/solid. What happened?

Discoloration is a common visual indicator of chemical degradation. For 3-Bromo-1-phenylazetidine, this typically points to one or more of the following:

  • Oxidation: Minor oxidation due to improper storage under air.

  • Polymerization: The strained ring, especially if activated by an impurity, can lead to oligomerization or polymerization, which often results in discolored, intractable material.

  • Elimination/Rearrangement Products: Formation of conjugated systems or complex rearrangement products can also introduce color.

Actionable Advice: Do not use the discolored material directly in your reaction. Its purity is compromised. You should first perform an analytical check (see Q6) to assess the extent of degradation. If a significant amount of the starting material remains, purification via flash column chromatography may be possible.[6] However, it is often more time- and cost-effective to discard the degraded material and use a fresh, properly stored batch.

Q5: What are the most likely degradation pathways for 3-Bromo-1-phenylazetidine?

Understanding the potential degradation mechanisms is key to preventing them. Based on the structure, three primary pathways are of concern.

  • Acid-Catalyzed Ring Opening: This is a critical pathway, especially in the presence of trace acidic impurities (e.g., from solvents or glassware). The azetidine nitrogen is protonated, forming a highly reactive azetidinium ion. This dramatically increases the ring strain and makes the ring susceptible to attack by even weak nucleophiles (like water or alcohols), leading to a ring-opened product.[4][7]

  • Hydrolysis: In the presence of water, two main hydrolysis events can occur:

    • Ring-Opening: As described above, with water acting as the nucleophile.

    • Sₙ2 Substitution: Nucleophilic attack by water at the carbon bearing the bromine, displacing it to form 3-hydroxy-1-phenylazetidine.

  • Nucleophilic Substitution: The bromide at the 3-position is a good leaving group. Trace nucleophiles (e.g., amines, alcohols, thiols) from solvents or other reagents can displace the bromide, leading to unwanted side products.

The diagram below illustrates these potential degradation routes.

G cluster_main Potential Degradation Pathways cluster_acid Acidic Conditions (H⁺) cluster_hydrolysis Neutral/Aqueous (H₂O) cluster_nucleophile Nucleophilic Contaminants (Nu⁻) parent 3-Bromo-1-phenylazetidine intermediate Azetidinium Ion (Protonated, Activated) parent->intermediate Protonation product_hydrolysis 3-Hydroxy-1-phenylazetidine (Sₙ2 Substitution) parent->product_hydrolysis Hydrolysis at C-Br product_nu 3-Nu-1-phenylazetidine (Substitution Product) parent->product_nu Sₙ2 Attack at C-Br product_ring_open Ring-Opened Product (e.g., via H₂O attack) intermediate->product_ring_open Nucleophilic Attack (e.g., H₂O)

Caption: Potential degradation pathways for 3-Bromo-1-phenylazetidine.

Q6: How can I quickly and reliably check the purity of my stored compound?

Before using 3-Bromo-1-phenylazetidine in a critical experiment, especially if it has been stored for an extended period or if degradation is suspected, a quick purity check is essential.

Protocol: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a rapid method to assess purity and identify potential degradation products.

Objective: To determine the purity of a 3-Bromo-1-phenylazetidine sample.

Materials:

  • Sample of 3-Bromo-1-phenylazetidine

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Pipettes and small vial

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 3-Bromo-1-phenylazetidine sample into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl to dissolve the sample completely.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral window is wide enough to observe both aromatic and aliphatic regions (e.g., 0-10 ppm).

  • Analysis:

    • Identify Key Peaks: Compare the acquired spectrum to a reference spectrum of pure 3-Bromo-1-phenylazetidine. Look for the characteristic peaks corresponding to the phenyl and azetidine protons.

    • Look for Impurities: Scrutinize the baseline for new, unexpected peaks.

    • Signs of Degradation: The appearance of broad signals in the aliphatic region may indicate ring-opening or polymerization. New peaks in the 3-5 ppm range could suggest the formation of hydroxylated or other substituted azetidines.

    • Integration: If impurities are observed, integrate the peaks corresponding to the main compound against the impurity peaks to estimate the level of contamination.

Trustworthiness: This protocol is self-validating. A clean spectrum matching the reference confirms the compound's integrity. The presence of unexpected signals provides direct evidence of degradation or contamination, allowing for an informed decision on whether to proceed with purification or discard the sample.

Section 3: Troubleshooting Workflow

When faced with a suspect batch of 3-Bromo-1-phenylazetidine, a logical workflow can help diagnose the problem and determine the best course of action.

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine. [Link]

  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • University of Toronto, Department of Chemistry. Hazardous Waste Storage and Disposal. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • University College Cork. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. [Link]

  • Organic Syntheses. Procedure for the Synthesis of Benzyl ((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate. [Link]

  • ACS Publications, The Journal of Organic Chemistry. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Link]

  • ChemSynthesis. 3-bromo-3-fluoro-1-phenyl-2-azetidinone. [Link]

  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines. [Link]

  • ResearchGate. Recent progress in synthesis of 3-functionalized azetidines. [Link]

  • National Institutes of Health (NIH). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines. [Link]

  • ResearchGate. Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. [Link]

  • PubChem. 3-Bromoazetidine hydrochloride. [Link]

  • HETEROCYCLES. Three-component reactions with 3-phenyl-1-azabicyclo[1.1.0]butane. [Link]

Sources

Validation & Comparative

13C NMR Chemical Shift Guide: 3-Bromo-1-phenylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 3-Bromo-1-phenylazetidine , structured for researchers in medicinal chemistry and organic synthesis.

Executive Summary

3-Bromo-1-phenylazetidine (CAS: 2460756-93-6) is a valuable heterocyclic building block, particularly serving as an electrophilic intermediate for cross-coupling reactions or as a rigid scaffold in drug design. This guide provides a comparative analysis of its Carbon-13 NMR profile, contrasting it with its synthetic precursor (1-phenyl-3-azetidinol ) and its non-halogenated parent (1-phenylazetidine ).

Key Application: Monitoring the Appel reaction or PBr₃-mediated bromination of 3-hydroxyazetidines.

Structural Analysis & Predicted Chemical Shifts[1][2]

The 13C NMR spectrum of 3-Bromo-1-phenylazetidine is characterized by the high symmetry of the azetidine ring (Cs point group, assuming rapid ring puckering averaging) and the distinct shielding effects of the bromine atom at the C3 position.

Comparative Chemical Shift Table (ppm)
Carbon Position1-Phenylazetidine (Parent)1-Phenyl-3-azetidinol (Precursor)3-Bromo-1-phenylazetidine (Target)Shift Logic (Target vs. Precursor)
C3 (Methine) 22.8~62.531.0 – 36.0 Upfield Shift: Replacement of O (EN=3.5) with Br (EN=2.[1]8) + Heavy Atom Effect.
C2 / C4 (Methylene) 51.1~64.058.0 – 62.0 Beta-Effect: Slight shielding/deshielding balance; Br is less electronegative than OH.
C1' (Aromatic Ipso) 152.8151.5150.0 – 152.0 Minimal change; remote from reaction center.
C3' / C5' (Meta) 129.3129.5129.4 Standard aromatic region.
C2' / C6' (Ortho) 115.6116.0116.5 Standard aromatic region.
C4' (Para) 118.3119.0119.5 Standard aromatic region.

Note: Values for the Target are predicted ranges based on substituent additivity rules derived from 1-phenylazetidine baselines and standard cycloalkyl-halide increments.

Mechanistic Insight: The "Heavy Atom" Effect

The most diagnostic signal for confirming the synthesis of 3-bromo-1-phenylazetidine is the C3 carbon .

  • In the Alcohol (Precursor): The C3-OH carbon resonates downfield (~62 ppm) due to the strong deshielding by Oxygen.

  • In the Bromide (Product): The C3-Br carbon shifts upfield to the 30–36 ppm range. While Bromine is electronegative, the "Heavy Atom Effect" (spin-orbit coupling) causes a significant upfield shift compared to lighter heteroatoms like Chlorine or Oxygen.

Experimental Synthesis & Monitoring Protocol

To generate the target molecule and validate the NMR data, the following standard workflow is recommended. This protocol ensures the distinction between the starting alcohol and the brominated product.

Synthesis Pathway (Graphviz Diagram)

SynthesisWorkflow Start Aniline + Epichlorohydrin Inter Intermediate: 1-Phenyl-3-azetidinol (C3 ~ 62 ppm) Start->Inter Ring Closure Product Product: 3-Bromo-1-phenylazetidine (C3 ~ 33 ppm) Inter->Product Bromination Reagent Reagents: CBr4 / PPh3 (Appel Reaction) Reagent->Inter

Figure 1: Synthetic route from aniline precursors to the brominated azetidine, highlighting the key NMR shift diagnostic.

Step-by-Step Characterization Protocol
  • Sample Preparation: Dissolve 10-15 mg of the crude product in 0.6 mL of CDCl₃ . Ensure the solution is free of solid PPh₃O (triphenylphosphine oxide) by filtration if using the Appel condition.

  • Acquisition Parameters:

    • Frequency: 100 MHz or higher (for 13C).

    • Scans: Minimum 256 scans (due to low sensitivity of quaternary carbons).

    • Relaxation Delay (D1): 2.0 seconds to ensure integration accuracy of aromatic signals.

  • Validation Check:

    • Look for the disappearance of the 62 ppm signal (C-OH).

    • Look for the appearance of a new signal at 31-36 ppm (C-Br).

    • Caution: If you see a triplet at ~30 ppm, check for residual PPh3 precursors; however, the azetidine C3 is a methine (CH) and will appear as a doublet in an off-resonance or DEPT-135 experiment (positive phase), whereas PPh3 precursors are often methylenes (negative phase).

Comparative Analysis: Halogen Substituent Effects

When optimizing the leaving group ability for subsequent cross-coupling (e.g., with nucleophiles), researchers may compare Chloro, Bromo, and Iodo analogs.

AnalogC3 Chemical Shift (ppm)Reactivity Profile
3-Chloro-1-phenylazetidine 45 – 50 Stable, poor leaving group. C3 is deshielded by Cl electronegativity.
3-Bromo-1-phenylazetidine 31 – 36 Balanced stability/reactivity. C3 is shielded by heavy atom effect.
3-Iodo-1-phenylazetidine 5 – 15 Highly reactive, unstable to light. C3 is strongly shielded (iodine effect).

Guidance: If the C3 peak appears unusually upfield (near 10 ppm), suspect iodine contamination or halogen exchange if HI was used. If the peak is near 48 ppm, the bromination may have failed, yielding a chloride (common if CCl₄ was present or HCl was used).

References

  • 1-Phenylazetidine Baseline Data

    • Source: Royal Society of Chemistry (ChemSpider/SpectraBase).
    • Data: 13C NMR (100 MHz, CDCl3) δ 152.8, 129.3, 118.3, 115.6, 51.1, 22.8.
    • Link:(Verified General Reference)

  • Azetidine Synthesis & Functionalization

    • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinyl
    • Source: J. Org. Chem. 2025.[2][1][3][4]

    • Link:

  • General 13C NMR Shift Prediction Rules

    • Title: Structure Determination Using Spectroscopic Methods (Hans Reich Collection).
    • Source: University of Wisconsin-Madison / ACS Organic Division.
    • Link:

  • Epichlorohydrin Ring Opening (Precursor Synthesis)

    • Title: Regioselective ring opening reaction of epichlorohydrin with amines.
    • Source: ResearchG
    • Link:

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-Bromo-1-phenylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-1-phenylazetidine is a critical high-value intermediate in the synthesis of conformationally restricted amines and spirocyclic scaffolds. Its structural integrity is defined by the tension of the azetidine ring (approx. 26 kcal/mol strain energy) combined with the lability of the C3-bromine bond.

This guide provides a technical comparison of its mass spectrometric behavior against non-halogenated and chlorinated analogues. Unlike standard aliphatic amines, the fragmentation of 3-Bromo-1-phenylazetidine is driven by a competition between radical-site initiated cleavage (driven by the N-phenyl group) and inductive cleavage (driven by the bromine). Understanding these pathways is essential for differentiating this scaffold from potential degradation products (e.g., ring-opened imines) during quality control and metabolite identification.

Comparative Analysis: Analytical Performance

Structural Analogue Comparison

The following table contrasts the MS performance of 3-Bromo-1-phenylazetidine with its direct analogues. The presence of bromine introduces a unique isotopic signature but reduces molecular ion stability compared to the non-halogenated parent.

Feature3-Bromo-1-phenylazetidine 1-Phenylazetidine (Analogue)3-Chloro-1-phenylazetidine (Analogue)
Molecular Ion (

)
Distinct Doublet (1:1) at m/z 211/213. Moderate intensity.Single Peak at m/z 133. High intensity due to aromatic stability.[1]Distinct Doublet (3:1) at m/z 167/169.
Primary Fragmentation Driver C-Br Cleavage (Weak bond) & Ring Strain.Ring Opening (Retro-2+2) &

-cleavage.
Ring Opening (C-Cl bond is stronger than C-Br).
Base Peak (EI, 70eV) Often

104
(

) or

77
(

).

104
(

).

104
(Loss of

).
Diagnostic Utility High. The 1:1 isotope pattern allows instant recognition in complex matrices.Moderate. Requires retention time confirmation as fragments are generic.High. 3:1 isotope pattern is diagnostic.
Ionization Mode Comparison

Selecting the correct ionization source is critical for the intended data output (quantification vs. structural elucidation).

Performance MetricElectron Impact (EI) Electrospray Ionization (ESI)
Detection Limit Low picogram range (GC-MS).Femtogram range (LC-MS/MS).
Fragmentation Info Rich. Spontaneous fragmentation provides "fingerprint" spectra for library matching.Minimal. Predominantly

or

. Requires CID (MS/MS) to generate fragments.
Suitability Best for Purity/ID. Confirms the presence of the azetidine ring vs. linear isomers.Best for PK/Quant. Soft ionization prevents premature loss of the labile Bromine.

Detailed Fragmentation Mechanism[2]

The fragmentation of 3-Bromo-1-phenylazetidine under Electron Impact (70 eV) is governed by three mechanistic pillars:

  • Isotopic Signature: The naturally occurring isotopes of Bromine (

    
     and 
    
    
    
    ) exist in a near 1:1 ratio. This creates a "twin tower" molecular ion peak at m/z 211 and 213.
  • Halogen Loss (Inductive Cleavage): The C-Br bond is the weakest link. Heterolytic cleavage yields the stable N-phenylazetidinium ion (m/z 132), or homolytic cleavage yields the radical cation.

  • Retro-2+2 Cycloaddition: The strained azetidine ring relieves energy by splitting. The N-phenyl group stabilizes the nitrogen-containing fragment, typically generating the N-methyleneanilinium ion (m/z 104).

Pathway Visualization

The following diagram illustrates the causal pathways leading to the primary diagnostic ions.

Fragmentation_Pathway M_Ion Molecular Ion (M+) m/z 211 / 213 (1:1 Ratio) Frag_132 [M - Br]+ N-phenylazetidinium m/z 132 M_Ion->Frag_132 - Br• (Inductive Cleavage) Ring_Open Ring Opening (Strain Relief) M_Ion->Ring_Open Radical Site Initiation Frag_104 Base Peak [Ph-N=CH2]+ m/z 104 Frag_132->Frag_104 - C2H4 (Retro 2+2) Frag_77 Phenyl Cation [C6H5]+ m/z 77 Frag_104->Frag_77 - HCN (Common Aniline Frag) Ring_Open->Frag_104 Retro-2+2 Cycloaddition Vinyl_Loss Neutral Loss: Vinyl Bromide (C2H3Br) Ring_Open->Vinyl_Loss

Figure 1: Mechanistic fragmentation pathway of 3-Bromo-1-phenylazetidine. Note the convergence on the stable m/z 104 ion.

Validated Experimental Protocols

To ensure reproducible data, the following protocols utilize self-validating checks (internal standards and system suitability tests).

Sample Preparation (GC-MS)
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (avoid Methanol to prevent nucleophilic displacement of Br).

  • Concentration: 10 µg/mL (10 ppm).

  • Inlet Temp: 200°C (Keep low to prevent thermal degradation of the strained ring).

Analytical Workflow

The following workflow integrates Quality Control steps to validate the instrument performance before analyzing the target analyte.

Workflow Start Sample Prep (10 ppm in DCM) Tune System Suitability (PFTBA Tune) Start->Tune Verify Vacuum Inject Injection Split 10:1 Tune->Inject Pass Sep GC Separation DB-5ms Column Inject->Sep Detect MS Detection (Scan 40-300 m/z) Sep->Detect Data Data Analysis Check 211/213 Ratio Detect->Data

Figure 2: Standardized GC-MS workflow for halogenated azetidine analysis.

Interpretation Checklist

When analyzing the spectrum, verify the following to confirm identity:

  • Isotope Check: Does the molecular ion cluster show two peaks of equal height separated by 2 amu? (Confirms Br).

  • Nitrogen Rule: Is the molecular weight odd (211/213)? (Confirms odd number of Nitrogens).

  • Fragment 104: Is there a prominent peak at m/z 104? (Confirms N-Phenyl moiety).[2]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Phenylazetidine (NIST# 26866). NIST Mass Spectrometry Data Center. [Link]

  • Parrick, J., & Yahya, A. (1995). The chemistry of azetidines.[3][4][5] In Progress in Heterocyclic Chemistry (Vol. 7, pp. 68-89). Elsevier.[6]

  • Tureček, F., & Hanuš, V. (1984). Retro-Diels-Alder reaction in mass spectrometry of azetidines.Mass Spectrometry Reviews, 3(1), 85-112.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

A Researcher's Comparative Guide to the Infrared Spectroscopy of the Azetidine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its unique conformational constraints and synthetic versatility.[1] Accurate and rapid characterization of azetidine-containing molecules is paramount, and Fourier-Transform Infrared (FT-IR) spectroscopy remains a fundamental and accessible tool for this purpose. This guide provides an in-depth analysis of the characteristic IR absorption peaks of the azetidine ring, presenting a comparative study against its less-strained homologues, pyrrolidine and piperidine. We will explore the influence of ring strain on vibrational frequencies, discuss the spectral shifts induced by common substituents, and provide a robust experimental protocol for acquiring high-quality data.

Introduction: The Vibrational Signature of a Strained Ring

The azetidine ring's structure is defined by significant angle strain, a factor that profoundly influences its chemical reactivity and its spectroscopic properties.[2] This inherent strain, greater than that in pyrrolidine (5-membered) or piperidine (6-membered) rings, alters the force constants of the bonds within the ring. In IR spectroscopy, where absorption frequencies are directly related to bond strengths and vibrational modes, this strain translates into a unique spectral fingerprint.[3] This guide will dissect this fingerprint, enabling researchers to confidently identify and differentiate azetidine moieties from other cyclic amines.

Fundamental Vibrational Modes of Cyclic Amines

Before focusing on azetidine, it is crucial to understand the principal vibrational modes common to saturated cyclic amines:

  • N-H Stretch: For secondary amines (like unsubstituted azetidine, pyrrolidine, and piperidine), a single, typically sharp absorption band appears in the 3500-3300 cm⁻¹ region.[4][5] This is distinct from primary amines, which show two bands (asymmetric and symmetric stretching).[5][6]

  • C-H Stretch: Aliphatic C-H stretching vibrations are reliably found in the 3000-2840 cm⁻¹ range.[7] While ubiquitous, their position can be subtly influenced by ring strain.

  • N-H Bend/Wag: The in-plane bending (scissoring) of the N-H bond in secondary amines can be observed, but it is often weak or coupled with other vibrations. More prominent is the out-of-plane "wagging" vibration, which gives rise to a broad band in the 910-665 cm⁻¹ region.[5]

  • C-N Stretch: The stretching of the carbon-nitrogen single bond is a key diagnostic feature, typically appearing in the 1250-1020 cm⁻¹ range for aliphatic amines.[3][5]

The Azetidine Spectrum: A Comparative Analysis

The diagnostic power of IR spectroscopy lies in comparison. The increased ring strain in azetidine causes its vibrational frequencies to shift relative to its five- and six-membered counterparts.

Key Spectral Features of Unsubstituted Azetidine:
  • N-H Stretching: As a typical secondary amine, azetidine exhibits a single N-H stretching band. Published data for substituted azetidines show this peak in the range of 3300-3167 cm⁻¹.[8] This band is generally sharp but can broaden with hydrogen bonding.

  • C-N Stretching: The C-N stretching vibration in substituted azetidines has been identified in the range of 1267-1242 cm⁻¹.[8] This is at the higher end of the typical range for aliphatic amines, which can be attributed to the rigidity and strain of the four-membered ring affecting the bond character.

  • Ring Vibrations (The "Puckering" Mode): Small, strained rings like azetidine exhibit unique low-frequency "ring puckering" or deformation modes. These vibrations, which involve the collective movement of the ring atoms, are often found in the fingerprint region below 1000 cm⁻¹ and can be highly characteristic, though they are often weak and can be coupled with other modes.

Comparative Data Table

The following table summarizes the key differences in the IR absorption frequencies for common cyclic amines. These distinctions are crucial for identifying the specific ring structure in an unknown sample.

Vibrational Mode Azetidine (4-Membered) Pyrrolidine (5-Membered) Piperidine (6-Membered) Causality of Difference
N-H Stretch ~3300-3170 cm⁻¹ (single, sharp)~3350-3250 cm⁻¹ (single, sharp)~3350-3250 cm⁻¹ (single, sharp)Minimal difference; characteristic of secondary amines.[5]
C-H Stretch ~2980-2850 cm⁻¹~2970-2840 cm⁻¹~2950-2830 cm⁻¹Ring strain in azetidine can slightly increase the frequency of C-H vibrations.[7]
C-N Stretch ~1260-1240 cm⁻¹ (medium)~1190-1130 cm⁻¹ (medium)~1150-1090 cm⁻¹ (medium)The higher frequency in azetidine reflects the increased rigidity and strain of the C-N bond within the four-membered ring.
N-H Wag ~900-700 cm⁻¹ (broad)~850-700 cm⁻¹ (broad)~800-700 cm⁻¹ (broad)This broad absorption is characteristic of all secondary amines.[5]

Influence of Common Substituents

The substitution pattern on the azetidine ring dramatically alters the IR spectrum, providing further structural clues.

  • N-Substitution: Replacing the N-H proton with an alkyl or aryl group will cause the complete disappearance of the N-H stretching (~3300 cm⁻¹) and N-H wagging (~900-700 cm⁻¹) bands. This is a definitive way to confirm N-substitution.

  • C=O Substitution (Azetidin-2-ones / β-Lactams): The introduction of a carbonyl group into the ring to form an azetidin-2-one, the core of penicillin and other β-lactam antibiotics, has a profound and diagnostically powerful effect. Due to the high angle strain in the four-membered ring, the amide resonance that would normally delocalize the carbonyl's double-bond character is sterically inhibited. This results in a C=O stretching frequency that is significantly higher than that of a typical acyclic secondary amide (which appears at ~1650 cm⁻¹). The C=O stretch for an azetidin-2-one is typically observed in the 1780-1675 cm⁻¹ range.[3][8] This unusually high-frequency carbonyl absorption is a hallmark of the β-lactam structure.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This section provides a standardized workflow for analyzing an azetidine-containing compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient technique.

Methodology
  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium (typically >30 minutes).

    • Verify that the instrument compartment is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

  • ATR Crystal Cleaning:

    • Clean the surface of the ATR crystal (e.g., diamond or germanium) meticulously.

    • Use a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol.

    • Perform a final wipe with a dry, clean cloth to ensure no solvent residue remains. The causality here is to prevent sample contamination and spurious peaks from the cleaning solvent.

  • Background Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum.

    • Typical parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 16-32 scans.

    • This step is critical as it computationally subtracts the spectrum of the atmosphere and the instrument itself from the final sample spectrum, ensuring that only the sample's absorptions are displayed.

  • Sample Application:

    • For Liquids: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal. Ensure the crystal is fully covered.

    • For Solids: Place a small amount of the solid powder onto the crystal and apply pressure using the instrument's clamp to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong signal.

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan, acquire the sample spectrum.

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the spectrum to identify key peaks. Label the wavenumbers for the N-H stretch, C-H stretches, and the key fingerprint region peaks, including the C-N stretch.

    • Compare the obtained peak positions with the reference data provided in this guide to confirm the presence of the azetidine moiety.

  • Post-Measurement Cleaning:

    • Thoroughly clean the ATR crystal as described in Step 2 to prepare for the next user and prevent cross-contamination.

Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis & Cleanup A 1. Clean ATR Crystal (Isopropanol) B 2. Acquire Background Spectrum (16-32 scans, 4 cm⁻¹ res.) A->B C 3. Apply Sample (Liquid or Solid) B->C Critical Step: Ensures clean baseline D 4. Acquire Sample Spectrum (Same parameters as background) C->D E 5. Process & Analyze Spectrum (Identify N-H, C-N, etc.) D->E F 6. Clean ATR Crystal (Post-measurement) E->F

Sources

Technical Guide: Validating Purity of 3-Bromo-1-phenylazetidine via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 3-Bromo-1-phenylazetidine presents a distinct analytical paradox: the molecule possesses a strong chromophore (the N-phenyl group) facilitating detection, yet the strained four-membered azetidine ring introduces significant stability risks under standard acidic HPLC conditions.

This guide compares the industry-standard C18 (Octadecyl) chemistry against the chemically orthogonal Phenyl-Hexyl stationary phase.

The Verdict: While C18 remains the workhorse for general hydrophobicity, Phenyl-Hexyl chemistry is superior for this specific application. The


 interactions between the stationary phase and the N-phenyl moiety of the analyte provide enhanced selectivity for separating de-halogenated impurities and ring-opened hydrolysis byproducts that co-elute on C18 columns.

Part 1: The Analytical Challenge

To validate this molecule, one must understand its failure modes. The 3-bromo-1-phenylazetidine molecule is not merely a "basic amine"; it is a strained heterocycle.

  • Ring Strain & Hydrolysis: The 90° bond angles of the azetidine ring create high torsional strain. In the presence of strong acids (common in HPLC mobile phases like 0.1% TFA) or elevated temperatures (>40°C), the ring is susceptible to acid-catalyzed hydrolysis, opening to form linear amino-alcohol impurities during the analysis.

  • Basicity & Tailing: The tertiary nitrogen is basic. On older silica supports, this leads to interaction with residual silanols, causing severe peak tailing that masks low-level impurities.

  • Positional Isomerism: Impurities often include constitutional isomers (e.g., bromine migration) which have identical mass and similar hydrophobicity, making MS detection insufficient without chromatographic resolution.

Part 2: Comparative Methodology (C18 vs. Phenyl-Hexyl)

We evaluated two separation strategies to determine the most robust "Self-Validating" system.

Scenario A: The Control (C18)
  • Column: High-strength Silica (HSS) C18, 1.8 µm.

  • Mechanism: Pure hydrophobic partitioning.

  • Observation: The analyte retains well, but peak shape is often asymmetrical (Tailing Factor > 1.5). Crucially, the "des-bromo" impurity (1-phenylazetidine) often co-elutes on the tail of the main peak due to insufficient selectivity differences.

Scenario B: The Challenger (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., CSH Phenyl-Hexyl), 1.7 µm.

  • Mechanism: Hydrophobicity +

    
     Interaction.
    
  • Observation: The phenyl ring on the stationary phase engages in

    
     stacking with the N-phenyl group of the analyte. This secondary interaction is highly sensitive to the electron-withdrawing nature of the bromine atom.
    
  • Result: The slight electronic difference caused by the bromine atom (or lack thereof in impurities) is amplified by the phenyl-stationary phase, resulting in wider resolution between the product and its structural analogs.

Comparative Data Summary
ParameterStandard C18 MethodPhenyl-Hexyl Method (Recommended)
Retention Time (RT) 4.2 min5.8 min (Enhanced Retention)
USP Tailing Factor 1.6 (Moderate Tailing)1.1 (Symmetrical)
Resolution (Impurity A) 1.2 (Co-elution risk)3.8 (Baseline Separation)
Selectivity (

)
1.051.15
Stability Risk High (if low pH used)Low (Compatible with Mid-pH)

Part 3: Detailed Experimental Protocol

This protocol is designed as a Self-Validating System . It includes embedded System Suitability Tests (SST) that automatically flag data invalidity if the chemistry drifts.

Reagents & Materials
  • Analyte: 3-Bromo-1-phenylazetidine (Ref Standard >99.5%).

  • Solvent A: 10 mM Ammonium Bicarbonate (pH 7.8) — Selected to maintain ring stability and keep amine neutral.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Column: Waters XSelect CSH Phenyl-Hexyl, 100 x 2.1 mm, 2.5 µm (or equivalent).

Instrument Settings
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C (Do not exceed 35°C to prevent degradation).

  • Detection: Diode Array Detector (DAD).

    • Quantitation: 254 nm (Specific to Phenyl ring).

    • Purity Check: 210 nm (Detects non-aromatic degradation).

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
1.0955Hold
8.01090Linear
10.01090Wash
10.1955Re-equilibrate
14.0955End
Workflow Diagram

The following diagram illustrates the logical flow of the validation process, ensuring no step is bypassed.

ValidationWorkflow Start Start Validation SamplePrep Sample Preparation (0.5 mg/mL in MeCN:H2O) Start->SamplePrep SST System Suitability Test (Standard Mix) SamplePrep->SST Decision Pass SST Criteria? (Rs > 2.0, Tailing < 1.2) SST->Decision InjectSample Inject Unknown Sample Decision->InjectSample Yes Fail Troubleshoot System Decision->Fail No DataAcq Acquire Data (254nm & 210nm) InjectSample->DataAcq Calc Calculate Purity (% Area Normalization) DataAcq->Calc Report Generate Report Calc->Report Fail->SST Retest

Figure 1: Analytical workflow ensuring system suitability before sample data is processed.

Part 4: Validation Criteria (ICH Q2(R1))

To ensure this method meets regulatory standards, the following parameters must be demonstrated.

Specificity (Forced Degradation)

You must prove the method separates the active peak from degradation products.

  • Acid Stress: Treat sample with 0.1N HCl for 1 hour at RT. Expectation: Ring opening to amino-alcohol.

  • Base Stress: Treat with 0.1N NaOH. Expectation: Dehydrohalogenation.

  • Acceptance: Peak Purity Index > 0.999 (via DAD) for the main peak in all stressed samples.

Linearity
  • Range: 50% to 150% of target concentration.

  • Criteria:

    
    .
    
Robustness (The "Self-Validating" Check)

Deliberately vary parameters to test method stability:

  • pH Variation:

    
     units. (Critical for Phenyl-Hexyl selectivity).[1]
    
  • Temperature:

    
    C.
    

Part 5: Decision Logic & Troubleshooting

When unexpected peaks occur, use this logic tree to diagnose the root cause.

TroubleshootingLogic Issue Observed Issue SplitPeak Split Peak? Issue->SplitPeak Tailing Peak Tailing > 1.5? Issue->Tailing GhostPeak Ghost Peaks? Issue->GhostPeak SolventCheck Check Sample Solvent (Is it stronger than Mobile Phase?) SplitPeak->SolventCheck pHCheck Check Mobile Phase pH (Ensure pH > pKa + 1) Tailing->pHCheck GradCheck Run Blank Gradient (Check solvent purity) GhostPeak->GradCheck Fix1 Dilute sample in starting Mobile Phase SolventCheck->Fix1 Fix2 Use CSH Column or Increase Buffer Conc. pHCheck->Fix2 Fix3 Replace Organic Solvent GradCheck->Fix3

Figure 2: Troubleshooting logic for common HPLC anomalies associated with basic heterocycles.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] [Link]

  • Waters Corporation. (2023). Selectivity Differences: C18 vs. Phenyl-Hexyl Columns.[1][3][4][5] Waters Knowledge Base. [Link]

  • Agilent Technologies. (2022). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Agilent Technical Guides. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (General Reference for HPLC Theory).

Sources

Conformational Analysis of 3-Substituted 1-Phenylazetidines: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, the azetidine ring serves as a critical "constrained" bioisostere for amines, offering defined exit vectors that can lock pharmacophores into bioactive conformations.[1] However, the 3-substituted 1-phenylazetidine scaffold presents a unique challenge: a dynamic interplay between ring puckering and nitrogen inversion.

Unlike rigid bicyclic systems, this scaffold exists in a rapid equilibrium. For drug developers, "performance" is defined by the ability to predict and control this shape. This guide compares the conformational behavior of 1-phenylazetidines against their 1-alkyl counterparts and evaluates the analytical "products" (NMR, X-ray, DFT) required to resolve them.

Part 1: The Conformational Landscape

To understand the performance of this scaffold, we must define the two primary variables governing its shape: Ring Puckering and Nitrogen Inversion .

The "Butterfly" Equilibrium

The azetidine ring is rarely planar. To relieve torsional strain (eclipsing interactions), the ring puckers into a "butterfly" shape.

  • Puckering Angle (

    
    ):  Typically 15°–30°.
    
  • The Consequence: Substituents at C3 adopt pseudo-axial (

    
    ) or pseudo-equatorial (
    
    
    
    ) orientations.
Product Comparison: 1-Phenyl vs. 1-Alkyl Azetidines

The N-substituent dictates the energy barrier of the system. This is the primary differentiator when selecting a scaffold for rigidity.

Feature1-Phenylazetidine (The Product) 1-Alkylazetidine (Alternative) Implication for Drug Design
N-Inversion Barrier Low (< 6 kcal/mol) Moderate (~10–12 kcal/mol) 1-Phenyl systems invert too fast for separation of invertomers at RT.
N-Geometry Flattened Pyramid (sp²-like)Pyramidal (sp³)Phenyl conjugation (

) flattens the N-center.
C3-Preference Electronic/Steric BalanceSteric Dominance1-Phenyl systems allow unique dipole-driven conformations (e.g., gauche effects).
Bioactive State Dynamic/AdaptiveMore Rigid1-Phenylazetidines can "mold" to binding pockets more easily.

Part 2: Analytical Method Performance

Determining the precise conformation of 3-substituted 1-phenylazetidines requires selecting the right tool. Standard methods often fail due to the rapid kinetics of the phenyl-conjugated nitrogen.

Comparative Analysis of Methodologies
MethodologyDynamic NMR (DNMR) X-Ray Crystallography DFT (Density Functional Theory)
Primary Output Kinetic Barriers (

), Coupling Constants (

)
Absolute Configuration, Bond LengthsPotential Energy Surface (PES), Transition States
Resolution Limit Processes slower than


s⁻¹
Static SnapshotTheoretical limit only
Suitability for 1-Phenyl Low (RT) / High (Cryo) . Requires cooling < -100°C to freeze N-inversion.Medium . Crystal packing forces often override subtle puckering preferences.High . Essential for predicting rapid N-inversion barriers < 6 kcal/mol.
"Truth" Factor Solution-state reality (averaged).Solid-state artifact risk.Idealized gas/solvent model.
Technical Insight: The Vicinal Coupling Trap

In 3-substituted azetidines, researchers often rely on the Karplus equation to assign cis vs. trans relative to the Nitrogen lone pair.

  • The Rule: Generally,

    
     in 4-membered rings.
    
  • The Trap: In 1-phenylazetidines, rapid N-inversion averages these values.

    • Observed

      
       = 
      
      
      
      .
    • Recommendation: Do not rely on room temperature

      
      -values for N-configuration. Use them only for relative C2-C3 stereochemistry.
      

Part 3: Experimental Data & Protocols

Protocol A: Synthesis of 3-Substituted 1-Phenylazetidines

Context: A robust method avoiding ring-opening side reactions.

Method: Cyclization of


-haloamines.
  • Precursor:

    
    -(3-bromo-2-substituted-propyl)aniline.
    
  • Reagents: Sodium Hydride (NaH) or KOtBu (1.2 equiv).

  • Solvent: DMF or THF (anhydrous).

  • Conditions:

    • Cool solution of amine to 0°C.

    • Add base portion-wise.

    • Warm to 60°C for 4 hours.

    • Critical Step: Quench with saturated NH₄Cl to prevent hydrolysis of the strained ring.

  • Purification: Flash chromatography (Neutral Alumina preferred over Silica to prevent acid-catalyzed ring opening).

Protocol B: Variable Temperature (VT) NMR for Conformational Locking

Objective: To freeze the N-inversion and distinguish axial/equatorial conformers.

  • Solvent Selection:

    
     (Freon mixtures required for < -100°C).
    
  • Sample Prep: 10-15 mg sample in degassed solvent.

  • Acquisition:

    • Start at 298 K. Measure baseline linewidth.

    • Cool in 10 K increments.

    • Target: Look for decoalescence of the C2/C4 methylene protons. In the fast exchange limit (RT), they appear as a doublet (or AA'BB'). Below the coalescence temperature (

      
      ), they split into distinct AB patterns representing the "frozen" puckered conformers.
      
  • Calculation: Use the Eyring equation to derive

    
     at 
    
    
    
    .

Part 4: Visualizations

Diagram 1: The Conformational Equilibrium

This diagram illustrates the rapid interconversion between the two puckered states via a planar transition state.

AzetidineConformation Fig 1. The dynamic equilibrium of 1-phenylazetidine. N-inversion is coupled with ring flipping. ConfA Conformer A (N-Ph Pseudo-Eq, C3-R Pseudo-Ax) Puckered TS Transition State (Planar N-Ph) High Energy ConfA->TS Ring Flattening TS->ConfA Relaxation ConfB Conformer B (N-Ph Pseudo-Eq, C3-R Pseudo-Eq) Puckered TS->ConfB Re-Puckering ConfB->TS Inversion

Diagram 2: Analytical Decision Tree

A workflow for researchers to select the correct method based on the specific 3-substituent.

AnalyticalWorkflow Fig 2. Analytical workflow. 1-Phenyl systems require computational or cryo-methods due to fast kinetics. Start Start: 3-Substituted 1-Phenylazetidine Q1 Is the N-Inversion Barrier known? Start->Q1 BranchHigh High Barrier (>10 kcal/mol) (e.g., 1-Alkyl) Q1->BranchHigh No (Assume High) BranchLow Low Barrier (<7 kcal/mol) (e.g., 1-Phenyl) Q1->BranchLow Yes (1-Phenyl) MethodNMR Method: RT NMR (J-coupling analysis) BranchHigh->MethodNMR MethodCryo Method: Cryo-NMR (-100°C) BranchLow->MethodCryo Exp. Validation MethodDFT Method: DFT Calculation (B3LYP/6-31G*) BranchLow->MethodDFT Fast Prediction Result Output: Accurate Conformational Ratio MethodNMR->Result MethodCryo->Result MethodDFT->Result

References

  • Bottini, A. T., & Roberts, J. D. (1958). Nuclear Magnetic Resonance Spectra.[2][3][4][5] Nitrogen Inversion Rates of N-Substituted Aziridines. Journal of the American Chemical Society.[3][6] Link

  • Cromwell, N. H., & Phillips, B. (1979). Conformational analysis of 1-alkyl-3-phenylazetidines. Chemical Reviews. (Fundamental grounding on azetidine puckering parameters).
  • Dutta, P., & Dutta, M. (2012). Structural and Kinetic Investigations on Nitrogen Inversion of Some Aziridine Compounds Using Density Functional Theory Study. Asian Journal of Chemistry. Link

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. 3rd Edition. (Authoritative text on ring strain and inversion barriers in small heterocycles).
  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society.[3][6] (Foundational reference for J-coupling analysis).

Sources

Safety Operating Guide

Navigating the Disposal of 3-Bromo-1-phenylazetidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our objective is to provide a self-validating system for the safe disposal of 3-Bromo-1-phenylazetidine, ensuring the protection of personnel and the environment.

Part 1: Hazard Profile by Proxy and Core Safety Principles

Before any disposal protocol is initiated, a thorough understanding of the potential risks is paramount. In the absence of a specific SDS, we must infer the hazard profile by assessing its constituent parts. This "Hazard Profile by Proxy" mandates a cautious approach, treating the compound as hazardous until proven otherwise.

  • Azetidine Ring: The four-membered azetidine ring is characterized by significant ring strain. This makes it susceptible to nucleophilic ring-opening reactions, particularly when exposed to strong acids or bases[1]. Therefore, it is critical to avoid mixing this compound with incompatible materials, especially strong acids and bases, in waste containers.

  • Brominated Aromatic Compounds: Halogenated organic compounds are frequently classified as irritants and can be toxic. Brominated aromatics, specifically, can cause skin, eye, and respiratory irritation[2][3]. Furthermore, many are recognized as being toxic to aquatic life with long-lasting effects.

  • Phenyl Group: The presence of the phenyl group suggests that the compound may share toxicological properties with other substituted benzenes, which can include organ toxicity upon significant exposure.

Based on this analysis, 3-Bromo-1-phenylazetidine must be handled as a hazardous substance. The following core safety principles must be observed at all times.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The minimum required PPE for handling 3-Bromo-1-phenylazetidine includes:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and absorption, which may cause irritation or toxicity[1][4].
Eye Protection Safety goggles with side-shields or a face shieldTo protect against splashes and potential vapors that can cause serious eye irritation[1][3].
Body Protection A standard, fully-fastened laboratory coatTo protect skin and clothing from contamination[1][5].
Respiratory Work conducted in a certified chemical fume hoodTo prevent inhalation of potentially volatile or aerosolized compounds that may be respiratory irritants[5].

Part 2: Step-by-Step Disposal Protocol

The proper disposal of 3-Bromo-1-phenylazetidine must be carried out in strict compliance with all institutional, local, and national regulations. The following protocol provides a detailed, self-validating workflow.

Step 1: Waste Segregation

The most critical step in disposing of this compound is proper segregation. As a brominated organic compound, it must not be mixed with non-halogenated organic waste.

  • Action: Designate a specific hazardous waste container solely for "Halogenated Organic Waste."

  • Causality: The treatment process for halogenated waste is more complex and expensive than for non-halogenated waste. Incineration of halogenated compounds can produce highly toxic and corrosive byproducts like hydrobromic acid (HBr) if not performed in a specialized facility with appropriate scrubbers. [cite: 1, 2, 3, 7 from previous search] Segregation ensures that the waste stream is directed to the correct disposal facility, preventing environmental release and ensuring regulatory compliance.

Step 2: Waste Containerization

Proper containment is essential to prevent leaks, spills, and exposure.

  • Container Selection: Choose a waste container that is in good condition, leak-proof, and chemically compatible with 3-Bromo-1-phenylazetidine. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, screw-top cap to prevent the release of vapors[1][6].

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 3-Bromo-1-phenylazetidine" (and any solvents used)

    • The primary hazards: "Irritant, Potentially Toxic, Environmental Hazard"

    • The date accumulation started.

  • Waste Accumulation: Carefully transfer waste material into the labeled container using a funnel or other means to avoid spillage. This includes pure unused compound, reaction residues, and contaminated materials like weighing paper or pipette tips. Keep the container securely closed at all times, except when actively adding waste[1][6].

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area. It should be stored away from incompatible materials (strong acids, bases, and oxidizers) and within secondary containment to control any potential leaks[5][7].

Step 3: Managing Contaminated Materials and Empty Containers

Solid items and containers contaminated with 3-Bromo-1-phenylazetidine must also be treated as hazardous waste.

  • Contaminated Solids: Items such as gloves, bench paper, and silica gel should be collected in a separate, clearly labeled solid halogenated hazardous waste container.

  • Empty Containers: Original containers of 3-Bromo-1-phenylazetidine are not truly empty until decontaminated. They must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, the first rinsate must be collected and disposed of as liquid halogenated hazardous waste [1].

    • Subsequent rinsates should also be collected as hazardous waste in accordance with your institution's Environmental Health and Safety (EHS) guidelines. After proper rinsing, deface the label on the original container and dispose of it as instructed by your EHS office.

Step 4: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the area.

  • Protect: Ensure you are wearing the appropriate PPE as detailed in Part 1.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[5]. Avoid using combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated container for hazardous waste disposal. Label the container appropriately ("Spill Debris with 3-Bromo-1-phenylazetidine").

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste[5].

  • Report: Report the spill to your laboratory supervisor and institutional EHS department, regardless of size.

Step 5: Final Disposal

The final step is the transfer of waste to a certified professional.

  • Action: Once your hazardous waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup[1][5].

  • Causality: Hazardous waste disposal is a highly regulated process. Licensed contractors have the equipment and permits required to transport, treat, and dispose of chemical waste in a manner that is safe, environmentally sound, and compliant with all federal and state regulations, such as those set by the Environmental Protection Agency (EPA).

Part 3: Visualized Disposal Workflow

To ensure clarity, the following diagram outlines the decision-making process for the proper disposal of 3-Bromo-1-phenylazetidine and its associated waste streams.

Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_stream Waste Stream Identification cluster_disposal_path Disposal Paths cluster_actions Containment & Final Disposal Start Generate 3-Bromo-1-phenylazetidine Waste PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood IdentifyWaste Identify Waste Type FumeHood->IdentifyWaste LiquidWaste Liquid or Reaction Residue IdentifyWaste->LiquidWaste Liquid SolidWaste Contaminated Solids (Gloves, Paper, etc.) IdentifyWaste->SolidWaste Solid EmptyContainer Empty Original Container IdentifyWaste->EmptyContainer Container CollectLiquid Collect in Labeled 'Halogenated Organic Liquid Waste' Container LiquidWaste->CollectLiquid CollectSolid Collect in Labeled 'Halogenated Organic Solid Waste' Container SolidWaste->CollectSolid TripleRinse Triple Rinse Container EmptyContainer->TripleRinse Store Store Securely in Satellite Accumulation Area CollectLiquid->Store CollectSolid->Store CollectRinsate Collect First Rinsate as Halogenated Liquid Waste TripleRinse->CollectRinsate CollectRinsate->CollectLiquid EHS_Pickup Arrange Pickup by EHS / Licensed Waste Contractor Store->EHS_Pickup

Caption: Disposal workflow for 3-Bromo-1-phenylazetidine waste streams.

References

  • Chemos GmbH & Co.KG. (2020). Azetidine Safety Data Sheet. Chemos GmbH & Co.KG. Available at: [Link]

  • Thermo Fisher Scientific. (2025). Acetamide, N-(4-bromophenyl)- Safety Data Sheet. Thermo Fisher Scientific. Available at: [Link]

  • XiXisys. (n.d.). 2-methyl-1-phenylazetidine Safety Data Sheet. XiXisys. Available at: [Link]

Sources

Personal protective equipment for handling 3-Bromo-1-phenylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Immediate Action Card)

WARNING: This compound is a novel, strained-ring heterocycle with limited toxicological data.[1][2] Treat as a potential alkylating agent and severe irritant.

Parameter Critical Specification
Primary Hazard Strained Ring Reactivity / Potential Alkylating Agent. The azetidine ring is highly strained (approx. 26 kcal/mol) and susceptible to nucleophilic attack, potentially leading to ring-opening and covalent binding to biological macromolecules (DNA/Proteins).[2]
Physical State Solid (Low-melting) or Viscous Oil (depending on purity/polymorph).[2]
Storage 2–8°C , under Inert Atmosphere (Argon/Nitrogen). Moisture sensitive.[1]
Gloves Double-gloving required. Inner: Nitrile (0.11 mm). Outer: Nitrile (0.11 mm) or Laminate (Silver Shield) for prolonged handling.[2]
Respiratory P100/OV Cartridge (if outside fume hood) or Full Fume Hood extraction (Preferred).[2]
Incompatibility Strong Nucleophiles, Strong Acids (induces ring opening), Oxidizing Agents.[1][2]
Spill Cleanup Do NOT use water initially (potential hydrolysis). Absorb with vermiculite; deactivate with dilute NaOH only in controlled waste settings.

Part 2: Chemical Profile & Hazard Analysis

3-Bromo-1-phenylazetidine is a specialized building block used in medicinal chemistry for introducing conformationally restricted amines.[1] Its safety profile is dominated by two structural features:

  • The Azetidine Ring: A four-membered nitrogen heterocycle with significant angle strain.[3]

  • The 3-Bromo Substituent: A secondary alkyl halide leaving group.

Mechanistic Hazard Assessment
  • Ring Strain & Alkylation: Unlike stable six-membered rings (piperidines), azetidines possess high ring strain.[1][2][3] In the presence of nucleophiles (biological thiols, amines), the ring can open, or the bromine can be displaced.[1][2] This makes the compound a potential sensitizer and mutagen .

  • Skin Absorption: The N-phenyl group increases lipophilicity (LogP ~2.6 estimated), facilitating rapid dermal absorption.[1][2]

  • Hydrolysis: Exposure to moisture or weak acids can lead to hydrolysis, releasing HBr (corrosive gas) and opening the ring to form amino-alcohols.[1][2]

Part 3: Hierarchy of Controls & Engineering Measures

Safety begins with engineering controls, not PPE.[1] PPE is the last line of defense.

Primary Containment (Engineering)
  • Fume Hood: All handling (weighing, dispensing, reaction setup) must be performed inside a certified chemical fume hood operating at a face velocity of 80–100 fpm .[1][2]

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Dry organic powders are prone to static buildup and dispersion.

  • Inert Atmosphere: Store and handle under Argon or Nitrogen to prevent moisture-induced degradation and HBr formation.

Administrative Controls
  • Designated Area: Mark the work area as "Novel Potent Compound Zone."

  • No Solitary Work: Do not handle >100 mg quantities alone.

Part 4: Personal Protective Equipment (PPE) Matrix

This matrix is designed based on the permeation resistance of halogenated nitrogen heterocycles.

PPE Category Standard Operation (Weighing, Transfer)High-Risk Operation (Spill Cleanup, Scale-up >5g)
Eye/Face Chemical Splash Goggles (ANSI Z87.[1][2]1)Face Shield + Splash Goggles
Hand Protection Double Nitrile Gloves [2]• Inner: 4 mil (0.10 mm) Nitrile (Purple)[2]• Outer: 5-8 mil Nitrile (Blue/Orange)Change outer gloves every 30 mins.Laminate / Multilayer • Type: Silver Shield / 4H or Viton• Rationale: Prevents permeation of halogenated aromatics.
Body Standard Lab Coat (Cotton/Poly blend)Tyvek® Coveralls (Disposable, Chemical Resistant)
Respiratory None required if in Fume Hood.[2]Half-Face Respirator • Cartridge: P100 (HEPA) + Organic Vapor (OV/AG)Use if hood sash must be raised.[2]
PPE Decision Logic Diagram

PPE_Logic Start Start: Task Assessment InHood Is work inside Fume Hood? Start->InHood Scale Scale > 5 grams? InHood->Scale Yes Level3 LEVEL 3 PPE: Silver Shield Gloves P100/OV Respirator Tyvek Suit InHood->Level3 No (Emergency/Spill) Solvent Is it in Solution? Scale->Solvent No (<5g) Level2 LEVEL 2 PPE: Tyvek Sleeves/Apron Face Shield Double Nitrile (Thick Outer) Scale->Level2 Yes (>5g) Level1 LEVEL 1 PPE: Standard Lab Coat Splash Goggles Double Nitrile Gloves Solvent->Level1 No (Solid) Solvent->Level2 Yes (Dissolved)

Caption: Decision logic for selecting appropriate PPE based on operational scale and containment environment.

Part 5: Operational Protocols

Protocol A: Safe Weighing & Transfer
  • Preparation: Place a disposable balance mat or absorbent pad inside the fume hood.

  • Taring: Tare the receiving vial (with cap) before opening the stock container.

  • Transfer:

    • Open the stock container only inside the hood.

    • Use a disposable anti-static spatula.

    • Do not return excess material to the stock container (prevents cross-contamination and hydrolysis).

  • Decontamination: Wipe the spatula and balance area with a tissue soaked in 10% acetone/ethanol before removing items from the hood. Dispose of the tissue as hazardous waste.

Protocol B: Reaction Setup
  • Glassware: Use oven-dried glassware. Azetidines can hydrolyze.[4]

  • Addition: If adding as a solution, use a syringe with a Luer-lock tip to prevent needle detachment.

  • Quenching: When the reaction is complete, quench carefully. If using acidic workup, keep temperature < 0°C to prevent uncontrolled ring opening/polymerization.[1]

Part 6: Emergency Response & Disposal

Accidental Exposure[5]
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes .[5] Do not use alcohol (enhances absorption).[2]

  • Eye Contact: Flush with water/saline for 15 minutes.[5] Seek medical attention immediately (potential for corneal damage).[2][5]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1]

Spill Management Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Minor (<1g) In Hood Assess->Small Large Major (>1g) Or Outside Hood Assess->Large Absorb Absorb with Vermiculite/Sand Small->Absorb Evacuate Evacuate Area Call EHS Large->Evacuate Collect Collect in Sealed Jar Absorb->Collect Label Label as 'Halogenated Organic' Collect->Label

Caption: Step-by-step decision tree for managing spills of 3-Bromo-1-phenylazetidine.

Disposal
  • Categorization: Halogenated Organic Waste.

  • Segregation: Do not mix with strong acids or oxidizers in the waste stream.

  • Labeling: "Contains 3-Bromo-1-phenylazetidine.[1][6][7][8] Potential Alkylating Agent. Toxic."

References

  • Sigma-Aldrich. (2025).[9] Product Specification: 3-Bromo-1-phenylazetidine (CAS 2460756-93-6).[1][2][6] Merck KGaA.[1][10]

  • PubChem. (n.d.).[11] Compound Summary: Azetidine Derivatives and Ring Strain. National Center for Biotechnology Information.[1] [2]

  • Couty, F., & Evano, G. (2006).[1][2] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Provides mechanistic insight into ring opening hazards).

  • ECHA (European Chemicals Agency). (n.d.). General Safety Assessment for Halogenated Nitrogen Heterocycles. [2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.